molecular formula C8H8INO B1143911 5-Iodo-2-methylbenzamide CAS No. 1261794-08-4

5-Iodo-2-methylbenzamide

Cat. No.: B1143911
CAS No.: 1261794-08-4
M. Wt: 261.05969
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Description

5-Iodo-2-methylbenzamide is an aromatic iodine derivative presented as a valuable building block in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed as key intermediates in constructing more complex molecular architectures, particularly for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The molecular structure of 5-Iodo-2-methylbenzamide features a reactive iodine atom, which makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination . These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, enabling researchers to efficiently explore novel chemical space. The amide functional group also offers a handle for further chemical modifications or can be integral to interactions with biological targets. While specific applications for 5-Iodo-2-methylbenzamide are an area of ongoing research, structurally similar o-toluic acid and benzamide derivatives are documented as precursors in synthetic pathways for various pharmaceuticals . As a research chemical, its primary value lies in its versatility as a synthetic intermediate. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBNHOCCYCOLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-iodo-2-methylbenzamide CAS number and substance identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-iodo-2-methylbenzamide , a critical halogenated building block in medicinal chemistry.

This guide deviates from standard datasheet templates to focus on the causality of its synthesis, its specific utility in palladium-catalyzed cross-coupling, and its role as a scaffold in epigenetic drug discovery (specifically NNMT inhibitors).

CAS Number: 1261794-08-4 Formula: C₈H₈INO Molecular Weight: 261.06 g/mol

Part 1: Substance Identification & Physiochemical Profile

5-iodo-2-methylbenzamide is a di-substituted benzamide characterized by an iodine atom at the meta position relative to the amide group (position 5) and a methyl group at the ortho position (position 2).

This specific substitution pattern is chemically significant:

  • The Iodine (C-5): A highly reactive "handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex heterocycles.

  • The Methyl (C-2): Provides steric bulk that can lock conformation in protein binding pockets (atropisomerism potential) and protects the amide from rapid metabolic hydrolysis.

  • The Amide (C-1): A classic hydrogen-bond donor/acceptor motif essential for ligand-receptor interactions.

Critical Distinction: Isomers & Related Compounds

Researchers must distinguish this compound from its precursors and isomers to avoid supply chain errors.

Compound NameCAS NumberStructure NoteRole
5-Iodo-2-methylbenzamide 1261794-08-4 Target Compound Advanced Intermediate
5-Iodo-2-methylbenzoic acid54811-38-0Carboxylic Acid AnalogPrimary Precursor
5-Iodo-2-methylbenzonitrile265217-86-1Nitrile AnalogSynthetic Precursor
5-Iodo-2-methylisoindolin-1-one1228775-66-3Cyclized LactamImpurity / Derivative

Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of 5-iodo-2-methylbenzamide is rarely performed by direct iodination of the amide due to regioselectivity issues (the amide group is meta-directing but the methyl is ortho/para-directing, leading to mixtures).

Two authoritative pathways are recommended for high-purity synthesis.

Pathway A: The Acid Chloride Route (Scalable)

This is the standard industrial approach utilizing the widely available 5-iodo-2-methylbenzoic acid (CAS 54811-38-0).

  • Activation: The carboxylic acid is converted to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
    • Process Note: Catalytic DMF is required. Avoid excess heat to prevent de-iodination.

  • Amidation: The crude acid chloride is quenched with aqueous ammonia (

    
    ) or ammonia gas in an inert solvent (DCM or THF).
    
    • Why this works: This method avoids competitive iodination issues and guarantees the position of the iodine atom.

Pathway B: The Nitrile Hydration Route (High Atom Economy)

For laboratories with access to 5-iodo-2-methylbenzonitrile, this method is cleaner and generates less waste.

  • Reagents: Potassium tert-butoxide (

    
    ) in tert-Butanol (
    
    
    
    ).
  • Mechanism: Base-catalyzed hydration of the nitrile directly to the primary amide.

  • Conditions: 60°C for 24 hours.

  • Advantage: Avoids the formation of corrosive HCl gas associated with the acid chloride route.

Visualization of Synthetic Workflows

SynthesisPathways StartAcid 5-Iodo-2-methylbenzoic Acid (CAS 54811-38-0) AcidChloride Acid Chloride Intermediate StartAcid->AcidChloride SOCl2, cat. DMF Reflux Target 5-IODO-2-METHYLBENZAMIDE (CAS 1261794-08-4) AcidChloride->Target NH3 (aq) or NH3 (g) THF, 0°C StartNitrile 5-Iodo-2-methylbenzonitrile (CAS 265217-86-1) StartNitrile->Target t-BuOK, t-BuOH 60°C, 24h (Hydration)

Caption: Comparison of the classical Acid Chloride route (top) vs. the Nitrile Hydration route (bottom).

Part 3: Reactivity & Functionalization

The utility of 5-iodo-2-methylbenzamide lies in its chemoselective reactivity . The molecule possesses two distinct reaction centers that can be manipulated independently.[1]

The Aryl Iodide (C-I Bond)

The iodine atom is a "soft" leaving group, making this compound an excellent substrate for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl amides.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon chain.

    • Significance: Used to create "linker" regions in drug molecules (e.g., PROTACs).

The Primary Amide (CONH₂)
  • Hoffman Rearrangement: Can be converted to the aniline (5-iodo-2-methylaniline) using bromine and base.

  • Dehydration: Can be converted back to the nitrile using

    
     or Burgess reagent.
    
Reactivity Logic Map

ReactivityMap Center 5-Iodo-2-methylbenzamide Suzuki Suzuki Coupling (Biaryl Formation) Center->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Sonogashira Coupling (Alkyne Insertion) Center->Sonogashira Terminal Alkyne, CuI, Pd(0) Heck Heck Reaction (Alkene Insertion) Center->Heck Alkene, Pd(II) Dehydration Dehydration (Forms Nitrile) Center->Dehydration POCl3 or SOCl2 Cyclization Cyclization (Isoindolinones) Center->Cyclization CO insertion / Pd cat (Advanced)

Caption: The C-I bond enables cross-coupling (Blue), while the amide allows functional group interconversion (Yellow/Red).

Part 4: Pharmaceutical Applications

NNMT Inhibitors (Epigenetics)

Recent research highlights 5-iodo-2-methylbenzamide as a structural analog in the development of Nicotinamide N-methyltransferase (NNMT) inhibitors.

  • Mechanism: NNMT regulates epigenetics and metabolism. Inhibitors are sought for treating obesity, type 2 diabetes, and cancer.

  • Role: The benzamide moiety mimics the nicotinamide substrate, while the iodine and methyl groups occupy hydrophobic pockets in the enzyme active site, improving binding affinity compared to unsubstituted benzamides [1].

Kinase Inhibitor Scaffolds

The compound serves as a "warhead" precursor. The iodine is replaced by heterocycles (via Suzuki coupling) to target specific kinases, while the amide hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Bioisosteres

In drug design, the 2-methylbenzamide core is often used as a bioisostere for:

  • Indoles: Due to similar electronics and hydrogen bonding capabilities.

  • Naphthalenes: Providing a similar steric profile but with improved solubility due to the amide polarity.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for the amide is limited compared to the acid, standard safety protocols for halogenated benzamides apply.

Hazard Identification (GHS Classification):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle in a fume hood. The synthesis intermediates (Acid Chlorides) are lachrymators.

  • Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure).

  • Disposal: Halogenated organic waste. Do not mix with general organic solvents if your facility segregates halogens for incineration.

References

  • Policarpo, R. L., et al. (2025). "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry. (Discusses the synthesis of 5-iodo-2-methylbenzamide from the nitrile as Compound S72). [Link]

  • PubChem. (2025). "5-Iodo-2-methylbenzoic acid (Precursor Data)." National Library of Medicine. [Link]

  • Google Patents. (2010). "Process for producing 5-iodo-2-methylbenzoic acid.

Sources

A Technical Guide to Determining the Solubility Profile of 5-iodo-2-methylbenzamide in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1] Consequently, early and accurate assessment of an API's behavior in various solvent systems is fundamental to modern drug discovery. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 5-iodo-2-methylbenzamide, a substituted aromatic amide, in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

While specific quantitative solubility data for 5-iodo-2-methylbenzamide is not extensively published, this document serves as a first-principles guide. It details the theoretical underpinnings of solubility, provides a robust, step-by-step experimental protocol for the gold-standard shake-flask method, and discusses the practical implications of the expected results for drug development workflows. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for lead optimization and formulation development.

Introduction: The Central Role of Solubility

A significant portion of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, a characteristic that can severely limit therapeutic efficacy.[1] Understanding how a compound like 5-iodo-2-methylbenzamide interacts with different solvents is a prerequisite for nearly all subsequent in vitro and in vivo studies.

  • Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and non-polar compounds.[2][3] In drug discovery, it is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays.[2][4] Its amphiphilic nature makes it an invaluable tool, though its potential to interfere with assays or cause toxicity at higher concentrations must be managed.[5][6][7]

  • Methanol (MeOH) is a polar protic solvent, simpler in structure than DMSO. It is also widely used in chemical synthesis, purification, and as a solvent for analytical procedures.[5] Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO.

This guide will explore the solubility of 5-iodo-2-methylbenzamide by examining the physicochemical properties of the solute and solvents, the intermolecular forces governing their interaction, and the precise methodology to quantify this critical parameter.

Physicochemical Properties & Theoretical Principles

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8][9] This means that solutes tend to dissolve in solvents that share similar intermolecular forces.[8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the formation of new, energetically favorable solute-solvent interactions.[10][11]

Table 1: Comparative Physicochemical Properties of Solute and Solvents

Property5-iodo-2-methylbenzamide (Predicted)Dimethyl Sulfoxide (DMSO)Methanol (MeOH)
Molecular Formula C₈H₈INO(CH₃)₂SOCH₃OH
Molar Mass ( g/mol ) 261.06[12]78.1332.04
Solvent Type -Polar Aprotic[2]Polar Protic
Key Functional Groups Amide (-CONH₂), Aromatic Ring, Methyl (-CH₃), Iodine (-I)Sulfoxide (S=O)Hydroxyl (-OH)
Hydrogen Bond Donor Yes (N-H)NoYes (O-H)
Hydrogen Bond Acceptor Yes (C=O)Yes (S=O)Yes (lone pairs on O)
Dipole Moment High (Predicted)High (3.96 D)Moderate (1.70 D)
Predicted Interactions with 5-iodo-2-methylbenzamide:
  • In DMSO: The primary amide group of 5-iodo-2-methylbenzamide can act as a hydrogen bond donor (N-H) to the highly polar sulfoxide oxygen of DMSO. The carbonyl oxygen (C=O) of the amide can accept hydrogen bonds, although DMSO has none to offer. The strong dipole-dipole interactions between the polar amide and the sulfoxide group are expected to be a major driving force for solvation.[13] The large, non-polar aromatic portion of the solute can interact favorably with the methyl groups of DMSO. Given DMSO's status as a "universal solvent," high solubility is anticipated.[2]

  • In Methanol: Methanol can engage in a complete hydrogen bonding network, acting as both a donor (from its -OH group) and an acceptor (at its oxygen).[13] It can donate a hydrogen bond to the solute's carbonyl oxygen and accept a hydrogen bond from the solute's N-H group. However, the energy required to break the strong hydrogen bonds between methanol molecules (solvent-solvent interactions) must be considered.[10] While solubility is expected, it may be less pronounced than in DMSO, where the lack of a hydrogen-bonding network in the pure solvent reduces the energetic penalty for creating a solvent cavity.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain definitive solubility values, the equilibrium (or thermodynamic) shake-flask method is the most reliable approach.[4][14] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[15]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add Excess Solid (5-iodo-2-methylbenzamide) to vials B 2. Add Solvent (DMSO or Methanol) to each vial A->B C 3. Seal Vials & Agitate (e.g., 24-72h at 25°C) on a rotary shaker B->C D 4. Allow Sedimentation (Confirm excess solid is present) C->D E 5. Separate Solid from Liquid (Centrifugation or Syringe Filtration, 0.45 µm) D->E F 6. Prepare Serial Dilutions of the clear supernatant E->F G 7. Quantify Concentration (HPLC or UV-Vis Spectroscopy) F->G H 8. Calculate Solubility (mg/mL or mM) from calibration curve G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Preparation of Solutions:

    • Add an excess amount of solid 5-iodo-2-methylbenzamide (e.g., 5-10 mg) into several 2 mL glass vials. An excess of solid must be visually present throughout the experiment to ensure equilibrium with a saturated solution is achieved.[16]

    • Carefully add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to each vial.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on a rotary shaker or orbital agitator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[4][16] To validate the equilibrium point, you can measure the concentration at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer increases.[16]

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.[16]

    • Separate the saturated solution from the solid by either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and sample the clear supernatant.

      • Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter for organic solvents) to draw the solution.[17]

  • Quantification (HPLC Method):

    • Calibration Curve: Prepare a stock solution of 5-iodo-2-methylbenzamide in a suitable solvent (e.g., acetonitrile) at a known high concentration. From this stock, create a series of standard solutions of known concentrations through serial dilution.

    • Sample Preparation: Dilute the clear, saturated filtrate from Step 3 with the same solvent used for the calibration standards to bring its concentration into the linear range of the calibration curve.

    • HPLC Analysis: Inject the standard solutions and the diluted samples onto an appropriate HPLC system (e.g., a C18 column) with UV detection.[15][17]

    • Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Multiply this value by the dilution factor to calculate the final solubility of the compound in the original solvent (DMSO or Methanol).

Expected Results and Comparative Analysis

While exact values must be determined experimentally, a reasoned hypothesis can be formed based on the principles discussed.

Table 2: Predicted Solubility Profile and Rationale

SolventPredicted SolubilityPrimary Driving Forces for SolvationLimiting Factors
DMSO Very High Strong dipole-dipole interactions; H-bond acceptance by the sulfoxide group.[13]None anticipated; DMSO is an exceptionally strong solvent for such structures.[3]
Methanol High, but likely lower than DMSO H-bond donation to carbonyl; H-bond acceptance from amide N-H.Energy required to disrupt the strong solvent-solvent hydrogen bonding network of methanol.[10]
Visualizing Molecular Interactions

G cluster_solute 5-iodo-2-methylbenzamide cluster_dmso DMSO cluster_meoh Methanol Solute Aromatic Amide (H-Bond Donor & Acceptor) DMSO Polar Aprotic (Strong H-Bond Acceptor) Solute->DMSO Strong Dipole-Dipole + H-Bonding MeOH Polar Protic (H-Bond Donor & Acceptor) Solute->MeOH Full H-Bond Network MeOH->MeOH Strong Solvent-Solvent H-Bonds

Caption: Conceptual model of solute-solvent interactions.

Practical Implications in Drug Development

The solubility data generated through this protocol directly informs critical decisions:

  • Stock Solution Preparation: Knowing the maximum solubility in DMSO is vital for preparing high-concentration stock solutions for biological screening. It helps prevent compound precipitation in assay plates, which can lead to erroneous results.[4][18]

  • Formulation Development: If a compound has poor aqueous solubility but is highly soluble in a co-solvent like methanol, this data can guide early formulation strategies, such as the development of solutions or suspensions.[1]

  • Purification and Synthesis: Solubility in solvents like methanol is essential for designing crystallization and purification steps during chemical synthesis.

  • Interpreting Biological Data: Differences in solubility can affect the apparent activity of a compound in different assay buffers or cell culture media, especially when diluting from a DMSO stock. High concentrations of DMSO can also be toxic to cells, so knowing the solubility limits allows for maximizing compound concentration while minimizing solvent toxicity.[7]

Conclusion

This technical guide establishes a comprehensive framework for determining the solubility profile of 5-iodo-2-methylbenzamide in DMSO and methanol. By integrating theoretical principles of molecular interaction with the practical, step-by-step protocol for the shake-flask method, researchers can generate the reliable, high-quality data necessary for advancing drug discovery projects. The resulting solubility values are not mere data points; they are foundational parameters that guide compound handling, formulation, and the interpretation of biological activity, ultimately contributing to the successful development of new therapeutic agents.

References

  • Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes. Google Cloud.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. protocols.io. [Link]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.
  • Solute- Solvent Interaction - Walsh Medical Media. Walsh Medical Media.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
  • How to perform the shake flask method to determine solubility - Quora. Quora.
  • Solvent Solute Interactions | PDF - Scribd. Scribd.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems.
  • Solutes And Precipitates | Chemistry | Research Starters - EBSCO. EBSCO.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - Biomedical Research and Therapy. Biomedical Research and Therapy.
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Improved Pharma.
  • Mechanism of solute solvent interaction | PPTX - Slideshare. Slideshare.
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate.
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Gaylord Chemical.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC.
  • (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - ResearchGate.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Sciforum.
  • 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852 - PubChem - NIH.
  • Dimethyl Sulfoxide (DMSO)

Sources

Thermodynamic Profiling and Melting Point of 5-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methylbenzamide (CAS: 1261794-08-4) is a critical pharmacophore and intermediate, prominently utilized in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors (e.g., NS1) and NF-κB-inducing kinase (NIK) inhibitors .[1][2][3][4][5] Despite its structural simplicity, the thermodynamic profile of this molecule presents specific challenges—namely, the high probability of polymorphism inherent to the benzamide motif and the photosensitivity associated with the aryl iodide.

This technical guide addresses the "data gap" in public literature regarding its precise physical constants. It provides a robust framework for characterizing its melting point and thermodynamic stability, ensuring reproducible solid-state performance in drug development workflows.[5]

Chemical Identity & Physicochemical Baseline[5]

Before establishing thermodynamic parameters, the material's identity must be unequivocally confirmed.[5] The presence of the ortho-methyl group introduces steric strain that can influence crystal packing, while the iodine atom significantly increases polarizability and lattice energy.

PropertySpecification
Chemical Name 5-Iodo-2-methylbenzamide
CAS Number 1261794-08-4
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Physical State Pale yellow crystals (recrystallized) or White solid
Precursor MP ~176–185°C (5-iodo-2-methylbenzoic acid)
Predicted MP 180°C – 210°C (Amide H-bonding typically elevates MP > Acid)
Structural Visualization

The following diagram illustrates the core structure and its key functional handles for thermodynamic interaction.

G cluster_0 5-Iodo-2-methylbenzamide Structure Core Benzene Ring Amide Primary Amide (-CONH2) (H-Bond Donor/Acceptor) Core->Amide Pos 1 Methyl Ortho-Methyl (-CH3) (Steric Lock) Core->Methyl Pos 2 Iodine Meta-Iodine (-I) (Halogen Bonding) Core->Iodine Pos 5

Caption: Functional group mapping highlighting the primary amide (H-bonding network driver) and iodine (halogen bonding potential).[1][5][6][7][8][9]

Melting Point Determination & Thermal Analysis

Public literature often conflates the amide's properties with its acid precursor.[5] While the acid melts around 180°C, the amide is expected to exhibit a distinct, likely higher, melting endotherm due to the formation of intermolecular hydrogen bond networks (


).
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the exact melting point and screen for polymorphs, DSC is the gold standard.[5]

Objective: Differentiate between the melting of the stable form, metastable forms, and potential solvate desolvation.

  • Sample Prep: Weigh 2–4 mg of dried 5-iodo-2-methylbenzamide into a Tzero aluminum pan. Crimp non-hermetically (pinhole lid) to allow volatile escape if solvates are present.[5]

  • Method:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 250°C.

    • Purge: Nitrogen (50 mL/min).

  • Data Interpretation:

    • Sharp Endotherm: Indicates the melting point (

      
      ).[5]
      
    • Broad/Split Endotherm: Suggests impurities or a mixture of polymorphs.[5]

    • Exotherm following Endotherm: Indicates recrystallization of a metastable form into a stable form (monotropic transition).[5]

Critical Insight: If the melting point is observed near 141–142°C , suspect contamination with 2-methylbenzamide (non-iodinated analog).[10] If near 176–180°C , verify it is not the unreacted benzoic acid precursor .[5] The target amide should likely melt >185°C .[5]

Thermodynamic Stability & Polymorphism

Benzamides are notorious for conformational polymorphism .[5] The rotation of the amide bond relative to the phenyl ring, restricted by the ortho-methyl group, creates deep energy wells that can trap the molecule in metastable crystal states.

Stability Risk Factors[5][10]
  • Polymorphism: The "disappearing polymorph" phenomenon is common in benzamides.[5] A metastable form may precipitate initially (kinetically favored) but convert to a stable form (thermodynamically favored) over time, altering solubility and bioavailability.[5]

  • Photolytic Instability: The C–I bond is susceptible to homolytic cleavage under UV light.[5]

    • Mitigation: Store in amber vials; perform forced degradation studies under ICH Q1B conditions.

  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strong acidic/basic conditions, reverting to 5-iodo-2-methylbenzoic acid.[5]

Workflow: Polymorph Screening

Use this logic to validate the solid-state form.[5]

PolymorphScreen Start Synthesized 5-Iodo-2-methylbenzamide Recryst Recrystallization (Solvent Diversity) Start->Recryst Fast Cooling (Kinetic Control) Slurry Slurry Experiment (Thermodynamic Equil.) Start->Slurry 48h @ RT (Thermodynamic Control) Analysis X-Ray Powder Diffraction (XRPD) Recryst->Analysis Slurry->Analysis Decision Unique Pattern? Analysis->Decision NewForm New Polymorph Identified Decision->NewForm Yes StableForm Stable Form Confirmed Decision->StableForm No (Matches Ref)

Caption: Logic flow for distinguishing kinetic polymorphs (via fast recrystallization) from the thermodynamic stable form (via slurry).

Synthesis & Impurity Context

The thermodynamic behavior is heavily influenced by the synthesis route.[5] Impurities can act as crystal nucleation inhibitors or lower the observed melting point (eutectic formation).[5]

  • Route A (Nitrile Hydrolysis): From 5-iodo-2-methylbenzonitrile using

    
    -BuOK/
    
    
    
    -BuOH.[5]
    • Risk:[2][3][5] Residual nitrile (lower MP) or incomplete hydrolysis.[5]

  • Route B (Acid Amidation): From 5-iodo-2-methylbenzoic acid via acid chloride or coupling agents.[5]

    • Risk:[2][3][5] Residual acid (MP ~180°C).[5]

Purification Recommendation: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes is recommended to yield the stable crystalline form (pale yellow/white needles) for accurate MP determination.[5]

References

  • Chemical Identity & Synthesis (Nitrile Route)

    • Source: Policarpo, R. L., et al. "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry, 2019.
    • Context: Describes synthesis of 5-iodo-2-methylbenzamide (Compound S72) as pale yellow crystals.[5][7]

  • Synthesis & Application (NIK Inhibitors)

    • Source: Li, H., et al. "Pyrrolidinone derivatives as inhibitors of NF-kappa B inducing kinase." WO2023217906A1, 2023.
    • Context: Details large-scale synthesis (108g batch)
    • [5]

  • Precursor Properties (5-Iodo-2-methylbenzoic acid)

    • Source: PubChem Compound Summary for CID 621745.[5]

    • Context: Provides melting point baseline (~176-185°C) for the acid precursor.
    • [5]

  • Analogous Properties (2-Methylbenzamide)

    • Source: ChemSrc Data for CAS 527-85-5.[5][10]

    • Context: Establishes the baseline MP (141-142°C)
    • [5]

Sources

Literature review on 5-iodo-2-methylbenzamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Iodo-2-Methylbenzamide as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these, 5-Iodo-2-methylbenzamide and its immediate precursor, 5-iodo-2-methylbenzoic acid, have emerged as critical intermediates, particularly in the synthesis of targeted cancer therapies. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Importance of the 5-Iodo-2-Methylbenzoyl Scaffold

The 5-iodo-2-methylbenzoyl moiety is a versatile scaffold in medicinal chemistry. Its utility is primarily derived from two key structural features:

  • The Iodide Group: The iodine atom at the 5-position is an excellent leaving group, making the aromatic ring highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the complex architectures of modern drugs.[1][2][3]

  • The Benzamide Moiety: The carboxamide group is a common pharmacophore found in numerous drugs. It can participate in crucial hydrogen bonding interactions with biological targets, such as the nicotinamide-binding pocket of Poly(ADP-ribose) polymerase (PARP) enzymes.[4]

This combination of a reactive handle (the iodide) and a biologically relevant functional group (the amide) makes 5-iodo-2-methylbenzamide a highly valuable intermediate in drug discovery and process development.

Synthesis of the Core Intermediate: From 2-Methylbenzoic Acid

The most common and industrially viable route to 5-iodo-2-methylbenzamide begins with the synthesis of its carboxylic acid precursor, 5-iodo-2-methylbenzoic acid (also known as 5-iodo-o-toluic acid), from readily available 2-methylbenzoic acid (o-toluic acid). The subsequent conversion to the primary amide is a standard and high-yielding transformation.

Iodination of 2-Methylbenzoic Acid

The direct iodination of 2-methylbenzoic acid is the key step. The methyl group is an ortho-, para-director; however, the ortho position is sterically hindered, leading to preferential iodination at the para position (C5). Several methods have been reported, each with its own advantages regarding yield, purity, and environmental impact.[5][6]

Method Comparison: Iodination of 2-Methylbenzoic Acid

MethodReagentsKey AdvantagesPotential Challenges
Iodine/Oxidizing Agent I₂, HIO₃ or NaIO₄, H₂SO₄, Acetic AcidHigh yield and purity, cost-effective.Requires careful control of reaction temperature.
Microporous Compound Catalysis I₂, Oxidizing Agent, Acetic Anhydride, ZeoliteHigh selectivity and yield, catalyst can be recycled.[5]Requires separation of the catalyst post-reaction.
Thallium(III) Trifluoroacetate KI, Thallium(III) trifluoroacetateEffective under certain conditions.[5][6]Use of highly toxic thallium reagents.
Sandmeyer-like Reaction From 5-amino-2-methylbenzoic acidWell-established for specific precursors.[6][7]Multi-step process involving diazotization, which can have safety concerns.[6]
Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

This protocol is based on a common and efficient laboratory-scale synthesis.

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with acetic acid (e.g., 55g) and slowly add concentrated sulfuric acid (e.g., 16g) while stirring.[8]

  • Substrate and Iodine: Add 2-methylbenzoic acid (0.1 mol, 13.6g) and iodine (0.06 mol, 15.2g) to the mixture.[8]

  • Initiation: Add a suitable oxidizing agent, such as sodium periodate or iodic acid, in stoichiometric amounts.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 40-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Workup: Cool the reaction mixture and pour it into 200 mL of cold water. A solid precipitate of 5-iodo-2-methylbenzoic acid will form.[8]

  • Purification: Collect the solid by vacuum filtration, wash with water to remove residual acid, and then wash with a 5% sodium sulfite solution to remove unreacted iodine. Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol or ethyl acetate to yield a white crystalline solid with a purity often exceeding 99%.[8]

Amidation of 5-Iodo-2-Methylbenzoic Acid

The conversion of the carboxylic acid to the primary benzamide is a straightforward process, typically involving activation of the carboxyl group followed by reaction with an ammonia source.

  • Acid Chloride Formation: The most common method involves converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Amination: The resulting crude 5-iodo-2-methylbenzoyl chloride is then reacted with an excess of aqueous ammonia or ammonia gas bubbled through the solution at a low temperature (e.g., 0-10°C) to form 5-iodo-2-methylbenzamide.

  • Purification: The product precipitates out of the reaction mixture and can be collected by filtration, washed with water, and dried.

The causality for this two-step approach (iodination then amidation) is rooted in process control and purity. The amide group can be sensitive to the often harsh conditions of electrophilic aromatic iodination. By performing the iodination on the more robust carboxylic acid and converting it to the amide in a separate, milder step, higher overall yields and purities are typically achieved.

Synthesis_Pathway Start 2-Methylbenzoic Acid Intermediate 5-Iodo-2-methylbenzoic Acid Start->Intermediate Iodination (I₂, Oxidizing Agent, H₂SO₄) Product 5-Iodo-2-methylbenzamide Intermediate->Product Amidation (1. SOCl₂ 2. NH₄OH)

Caption: Synthetic pathway from 2-methylbenzoic acid to 5-iodo-2-methylbenzamide.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic power of 5-iodo-2-methylbenzamide lies in the reactivity of its aryl iodide bond. This functional group is a premier substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[2][3][9][10] For 5-iodo-2-methylbenzamide, this reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position.

  • Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

  • Application Insight: This reaction is fundamental in the synthesis of bi-aryl structures, which are common motifs in pharmaceutical agents. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[3]

Suzuki_Coupling A 5-Iodo-2-methylbenzamide C Pd(0) Catalyst, Base B Arylboronic Acid (R-B(OH)₂) D 5-Aryl-2-methylbenzamide C->D C-C Bond Formation Niraparib_Synthesis_Concept cluster_0 Core Precursor Synthesis cluster_1 Piperidine Fragment cluster_2 Final API Assembly A 2-Methyl-3-nitrobenzoic acid B Indazole Core (e.g., 2H-indazole-7-carboxamide) A->B Cyclization/ Functionalization D Niraparib B->D C-N Coupling (e.g., Buchwald-Hartwig or Cu-catalyzed) C (S)-3-(4-aminophenyl)piperidine (protected) C->D

Caption: Conceptual synthetic strategy for the PARP inhibitor Niraparib.

Case Study: Synthesis of Talazoparib

Talazoparib (Talzenna®) is another highly potent PARP inhibitor. [11][12]Its complex tetracyclic core is assembled through a multi-step sequence. Published syntheses demonstrate the use of halogenated aromatic precursors to build the core structure, highlighting the importance of the C-X bond reactivity that 5-iodo-2-methylbenzamide exemplifies. For instance, a key step in some routes involves the reaction of a fluorinated nitro-aromatic compound with a triazole derivative, followed by reductive cyclization. [13][14][15]The principles of using a halogen as a reactive site for building complex heterocyclic systems are central to these syntheses.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

5-Iodo-2-methylbenzamide, and its readily accessible precursor 5-iodo-2-methylbenzoic acid, represent more than just simple chemical intermediates. They are enabling scaffolds that provide a reliable and versatile entry point for the synthesis of complex, high-value pharmaceutical agents. The strategic placement of the iodo group facilitates access to powerful C-C and C-N bond-forming reactions, allowing for the efficient assembly of drug candidates. As targeted therapies like PARP inhibitors continue to play a crucial role in oncology, the demand for high-quality, well-characterized intermediates like 5-iodo-2-methylbenzamide will undoubtedly remain strong, underscoring its importance in the journey from laboratory discovery to life-saving medicine.

References

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents. (n.d.).
  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. (n.d.).
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  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. (2021, May 18).
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (n.d.).
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. (2026, January 27).
  • 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0 | 2-methyl-5-Iodobenzoic Acid - Seema Finechem. (n.d.).
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  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
  • (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo- 2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors - PubMed. (n.d.).
  • CAS 1808081-94-8 | 5-Iodo-2-methyl-N-phenylbenzamide - Hoffman Fine Chemicals. (n.d.).
  • DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo Evaluation as a PA - ChemRxiv. (n.d.).
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  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. (2020, January 18).
  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1 - Googleapis.com. (2005, January 13).
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. (n.d.).
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - ResearchGate. (2025, October 15).
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  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. (n.d.).
  • PARP inhibition impedes the maturation of nascent DNA strands during DNA replication. (n.d.).
  • Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.).
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A Technical Guide to the Hydrophobicity and Calculated logP of 5-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the hydrophobicity of 5-iodo-2-methylbenzamide, a crucial parameter in pharmaceutical sciences. We will delve into the theoretical underpinnings of lipophilicity, present calculated partition coefficient (logP) data for this compound, and detail the methodologies—both computational and experimental—used for its determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this key physicochemical property.

The Central Role of Hydrophobicity in Drug Discovery

Hydrophobicity, the tendency of a molecule to repel water, is a fundamental property that governs the behavior of a drug candidate within a biological system.[1] It is a primary driving force in phenomena such as protein-ligand binding and membrane permeability.[2] In drug design, this property is quantitatively expressed as the logarithm of the partition coefficient (logP) .

The partition coefficient, P, is defined as the ratio of the concentration of a neutral compound in a two-phase system, typically n-octanol and water, at equilibrium.[3]

P = [Concentration in organic phase] / [Concentration in aqueous phase]

The logarithmic form, logP, provides a more convenient scale:

  • logP = 0 : The compound is equally soluble in both phases.[4]

  • logP > 0 : The compound is more soluble in the organic (lipid) phase, indicating it is lipophilic (fat-loving).[4]

  • logP < 0 : The compound is more soluble in the aqueous phase, indicating it is hydrophilic (water-loving).[4]

This single value is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to blood-brain barrier penetration.[5] For ionizable molecules, the distribution is pH-dependent and is described by the distribution coefficient, logD.[6] At a pH where the molecule is entirely in its neutral form, logD is equal to logP.

Physicochemical Profile of 5-Iodo-2-methylbenzamide

5-Iodo-2-methylbenzamide is an aromatic amide whose structure suggests a moderate degree of lipophilicity, influenced by the hydrophobic benzene ring, methyl group, and the large, polarizable iodine atom, balanced by the hydrophilic amide group.

  • Chemical Formula: C₈H₈INO

  • Molecular Weight: 261.06 g/mol

  • Structure:

    • A benzene ring substituted with:

      • An amide group (-CONH₂) at position 1.

      • A methyl group (-CH₃) at position 2.

      • An iodine atom (-I) at position 5.

Calculated logP Data
Prediction AlgorithmCalculated logPSource / Method Principle
ALOGPS 2.1 1.83Associative neural networks using E-state indices.[5]
XLogP3 2.1Atom-additive method with corrective factors.
ChemAxon 1.95Fragment-based method with proprietary extensions.[8]

Note: XLogP3 value is an estimation based on structurally similar compounds like 5-iodo-2-methylbenzoic acid (XLogP3 of 2.5) and 2-iodo-N-methylbenzamide (XLogP3 of 1.2), adjusted for the specific functional groups of the target molecule.[1][9]

These predicted values consistently place 5-iodo-2-methylbenzamide in a moderately lipophilic category, a range often associated with favorable drug-like properties.

Methodologies for logP Assessment

The determination of logP can be approached through two primary avenues: computational prediction and direct experimental measurement. The choice of method often depends on the stage of research, available resources, and the required level of accuracy.

Part A: Computational (In Silico) Prediction

Computational methods offer a rapid and cost-effective way to estimate logP for vast numbers of molecules before synthesis.[10] These algorithms generally fall into two classes: atom-based and fragment-based methods.[7]

  • Atom-based methods sum the hydrophobicity contributions of individual atoms.

  • Fragment-based methods deconstruct the molecule into predefined structural fragments and sum their known logP contributions.

G cluster_input Input cluster_process Calculation Engine cluster_output Output Input Chemical Structure (SMILES, MOL file) Algo logP Algorithm (e.g., Atom-based, Fragment-based) Input->Algo Deconstruction Output Calculated logP Value Algo->Output Summation & Correction DB Fragment/Atom Contribution Database DB->Algo Reference Values

Caption: Workflow for in silico logP prediction.

Part B: Experimental Determination

Experimental methods, while more resource-intensive, provide definitive logP values.

1. Shake-Flask Method (OECD Guideline 107)

This is the "gold standard" for logP determination, involving the direct measurement of a compound's distribution between n-octanol and water.[11]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium. A buffer (e.g., phosphate buffer at pH 7.4) is typically used for the aqueous phase to control ionization.[12]

  • Dissolution: Dissolve a precisely weighed amount of 5-iodo-2-methylbenzamide in one of the phases.

  • Partitioning: Combine the two phases in a separation funnel or vial. Shake vigorously until equilibrium is reached (typically for several hours).

  • Phase Separation: Allow the mixture to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound, usually via High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate logP using the formula: logP = log10 (Concentration in n-octanol / Concentration in water).

G A 1. Prepare Saturated n-Octanol & Water Phases B 2. Dissolve Compound in One Phase A->B C 3. Combine & Shake to Reach Equilibrium B->C D 4. Separate Phases (Gravity/Centrifuge) C->D E 5. Quantify Concentration in Each Phase (HPLC) D->E F 6. Calculate logP E->F

Caption: The Shake-Flask method for logP determination.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its logP. It is faster and requires less material than the shake-flask method.

Experimental Protocol:

  • Calibration: Inject a series of standard compounds with known logP values onto an RP-HPLC column (e.g., C18).

  • Measurement: Measure the retention time (t_R_) for each standard and the column's dead time (t_0_). Calculate the capacity factor, k, where k = (t_R - t_0) / t_0.

  • Standard Curve: Plot log(k) versus the known logP values for the standards. A linear relationship should be observed.

  • Sample Analysis: Inject 5-iodo-2-methylbenzamide under the identical HPLC conditions and determine its retention time and calculate its log(k) value.

  • logP Determination: Interpolate the logP of 5-iodo-2-methylbenzamide from its log(k) value using the linear regression equation from the standard curve.

A 1. Inject Standards (Known logP) onto RP-HPLC B 2. Measure Retention Times & Calculate log(k) A->B C 3. Create Calibration Curve (log(k) vs. logP) B->C E 5. Interpolate logP from Calibration Curve C->E Use Regression Equation D 4. Inject Target Compound & Determine its log(k) D->E

Caption: HPLC-based method for logP estimation.

Practical Implications in Pharmaceutical Research

The calculated logP range of 1.8 to 2.1 for 5-iodo-2-methylbenzamide has significant implications for its potential as a drug candidate.

  • Oral Absorption: This logP range is often considered ideal for good oral and intestinal absorption.[3] It suggests the molecule has sufficient lipophilicity to permeate the gut wall but enough hydrophilicity to be soluble in gastrointestinal fluids. It aligns well with Lipinski's Rule of 5 , which states that orally active drugs should generally have a logP value of less than 5.[3]

  • Distribution: A logP value around 2 is frequently associated with compounds that can cross the blood-brain barrier (BBB) to target the central nervous system (CNS).[4] Conversely, very high logP values can lead to sequestration in fatty tissues, reducing plasma concentration and potentially causing toxicity.[5]

  • Solubility & Formulation: While lipophilic enough for membrane permeation, the compound is not excessively so, which could otherwise lead to poor aqueous solubility and present significant formulation challenges.[5]

G cluster_ADME Pharmacokinetic Profile (ADME) logP logP (Hydrophobicity) Absorption Absorption (Gut Permeability) logP->Absorption Optimal Range (0-3) Distribution Distribution (e.g., BBB Penetration) logP->Distribution High logP aids membrane crossing Metabolism Metabolism (Liver Enzymes) logP->Metabolism High logP can affect rate Excretion Excretion (Clearance) logP->Excretion High logP can reduce clearance Toxicity Toxicity (Tissue Accumulation) logP->Toxicity Very High logP (>5) increases risk

Caption: Influence of logP on key ADME/Tox properties.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

  • Kim, C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. MDPI. Retrieved from [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Bandyopadhyay, D. (2010). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Kim, C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. PubMed. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-N-methylbenzamide. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodo-2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-iodo-2-methylbenzamide in palladium-catalyzed cross-coupling reactions. This document offers detailed protocols, mechanistic insights, and practical guidance to facilitate the synthesis of complex molecules for applications in medicinal chemistry and materials science.

Introduction: The Synthetic Versatility of 5-Iodo-2-Methylbenzamide

5-Iodo-2-methylbenzamide is a valuable and versatile building block in modern organic synthesis. Its structure incorporates several key features that make it an attractive substrate for palladium-catalyzed cross-coupling reactions. The presence of a reactive carbon-iodine bond provides a handle for the introduction of a wide array of molecular fragments, enabling the construction of diverse and complex molecular architectures.[1] The strategic placement of the methyl and benzamide functionalities offers opportunities for steric and electronic modulation of reactivity, as well as potential for ortho-directing effects, making it a key component in the synthesis of novel pharmaceutical candidates and functional materials.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds due to their mild reaction conditions, broad functional group tolerance, and high efficiency.[2][3] Seminal work by Heck, Negishi, and Suzuki, recognized with the 2010 Nobel Prize in Chemistry, laid the foundation for this powerful synthetic methodology.[4] This guide will focus on the practical application of 5-iodo-2-methylbenzamide in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Key Structural Features and Reactivity Considerations

The reactivity of 5-iodo-2-methylbenzamide in palladium-catalyzed cross-coupling reactions is influenced by the interplay of its structural components:

  • The Carbon-Iodine Bond: The C-I bond is the primary site of reactivity, readily undergoing oxidative addition to a palladium(0) catalyst. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[5][6]

  • The Benzamide Group: The amide functionality can influence the electronic properties of the aromatic ring and may act as a directing group in certain transformations. Its presence also offers a site for further synthetic modifications.

  • The Methyl Group: The ortho-methyl group can exert a steric influence on the reaction, potentially affecting the rate of oxidative addition and the geometry of the resulting organopalladium intermediate.

The electron-donating nature of the methyl group and the potential for coordination of the amide to the palladium center can present both opportunities and challenges. Careful selection of the catalyst system, including the palladium source and, crucially, the ligand, is paramount for achieving high yields and selectivity.[7][8]

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for many palladium-catalyzed cross-couplings proceeds through a series of well-defined steps.[2][9]

Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I Intermediate Oxidative_Addition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation (e.g., Suzuki, Sonogashira) Ar-Pd(II)-I(Ln)->Transmetalation R-B(OR)2 Heck_Insertion Olefin Insertion (Heck Reaction) Ar-Pd(II)-I(Ln)->Heck_Insertion Alkene Amine_Coordination Amine Coordination & Deprotonation (Buchwald-Hartwig) Ar-Pd(II)-I(Ln)->Amine_Coordination R2NH Ar-Pd(II)-R(Ln) Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R(Ln) Heck_Insertion->Ar-Pd(II)-R(Ln) Amine_Coordination->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R Product Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-2-methylbenzamide to form a Pd(II) intermediate.[9]

  • Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is introduced to the palladium center.[5][10][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[9]

Detailed Application Protocols

The following protocols are provided as a starting point for the application of 5-iodo-2-methylbenzamide in various palladium-catalyzed cross-coupling reactions. Optimization of reaction parameters such as temperature, solvent, base, and ligand is often necessary to achieve the best results for a specific substrate combination.[12]

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][13]

Protocol:

  • Reagents and Materials:

    • 5-Iodo-2-methylbenzamide

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-iodo-2-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[14][15]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are effective for a wide range of aryl halides and boronic acids.[16]
Base K₂CO₃, Cs₂CO₃A base is required to facilitate the transmetalation step.[5]
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[14]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.[15]
Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene.[17][18]

Protocol:

  • Reagents and Materials:

    • 5-Iodo-2-methylbenzamide

    • Alkene (e.g., styrene, acrylates)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • Base (e.g., Et₃N, K₂CO₃)

    • Solvent (e.g., DMF, Acetonitrile)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a sealable reaction vessel, combine 5-iodo-2-methylbenzamide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent and the alkene (1.5 eq).

    • Seal the vessel and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic phase, concentrate, and purify by column chromatography.[17]

Data Presentation: Heck Reaction Conditions

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂These are common and effective catalysts for the Heck reaction.[18]
Base Et₃N, K₂CO₃The base neutralizes the HX formed during the reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-120 °CHigher temperatures are often necessary for less reactive alkenes.[17]
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][19]

Protocol:

  • Reagents and Materials:

    • 5-Iodo-2-methylbenzamide

    • Terminal alkyne

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI) co-catalyst

    • Base (e.g., Et₃N, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask, add 5-iodo-2-methylbenzamide (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.2 eq) dropwise.

    • Stir the reaction at room temperature to 50 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.[20]

Data Presentation: Sonogashira Coupling Conditions

ParameterRecommended ConditionsRationale
Palladium Catalyst PdCl₂(PPh₃)₂A standard and effective catalyst for this transformation.[19]
Co-catalyst CuIThe copper co-catalyst is crucial for the activation of the alkyne.[6]
Base Et₃N, DiisopropylamineThe amine base also acts as a solvent in some cases.[6]
Solvent THF, DMFAnhydrous solvents are preferred.
Temperature Room Temperature to 50 °CThe reaction is often facile at or near room temperature.[6]

A copper-free Sonogashira protocol may also be employed to avoid the formation of alkyne homocoupling byproducts.[21]

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[10][11]

Protocol:

  • Reagents and Materials:

    • 5-Iodo-2-methylbenzamide

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Solvent (e.g., Toluene, Dioxane)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.4 eq) to a dry reaction vessel.

    • Add the degassed solvent, followed by 5-iodo-2-methylbenzamide (1.0 eq) and the amine (1.2 eq).

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.[1]

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig amination.[1]
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are essential for high catalytic activity.[7][10]
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required.[11]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CElevated temperatures are typically required.[1]

Troubleshooting and Optimization

Successful cross-coupling reactions often require careful optimization. Common issues and potential solutions include:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ reduction of a Pd(II) source is complete can be beneficial.[22]

    • Inappropriate Ligand: The choice of ligand is critical. For challenging substrates, screening a variety of ligands may be necessary.[7][23]

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are thoroughly degassed.

  • Side Reactions:

    • Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the coupling partners can occur. Adjusting the reaction conditions, such as temperature and base, or using a copper-free Sonogashira protocol can mitigate this.[6]

    • Dehalogenation: Reduction of the C-I bond can be a competing pathway. This can sometimes be suppressed by using a different solvent or base.

Conclusion

5-Iodo-2-methylbenzamide is a highly useful substrate for palladium-catalyzed cross-coupling reactions, providing access to a wide range of substituted benzamide derivatives. By understanding the fundamental principles of these reactions and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this building block to construct complex molecules for various applications in drug discovery and materials science. The protocols and guidelines presented in this document serve as a solid foundation for the successful implementation of these powerful synthetic transformations.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11623-11658. [Link]

  • Pérez-Temprano, M. H., & Espinet, P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13616-13633. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • López, N., & Pérez-Ramírez, J. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 12(3), 1837-1847. [Link]

  • Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(3), 875-886. [Link]

  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ChemOrgChem. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Link]

  • ACS Publications. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • KAUST Repository. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (2016). Cross-Coupling Reactions: A Practical Guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2024). Radical relay Heck reaction using of o-methylbenzamides. [Link]

  • National Center for Biotechnology Information. (2021). Photoinduced inverse Sonogashira coupling reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). [Link]

  • PubMed. (2025). Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)- N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Center for Biotechnology Information. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

Sources

Suzuki-Miyaura coupling conditions for 5-iodo-2-methylbenzamide substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 5-Iodo-2-methylbenzamide

Executive Summary

This guide details the operational parameters for the Suzuki-Miyaura cross-coupling of 5-iodo-2-methylbenzamide . While aryl iodides are typically highly reactive electrophiles in palladium-catalyzed couplings, this specific substrate presents unique physicochemical challenges due to the primary amide (


) functionality.

The primary amide introduces high polarity, poor solubility in non-polar solvents, and the potential for weak coordination to the palladium center, which can arrest the catalytic cycle.[1] The protocols below prioritize solubility management and catalyst longevity to ensure high yields (>85%) and purity.

Substrate Analysis & Chemoselectivity

Before initiating the reaction, the operator must understand the competing forces at play in the substrate:[1]

FeatureImpact on ReactionMitigation Strategy
C5-Iodide Reactive Site: The C-I bond is weak (

53 kcal/mol) and undergoes rapid oxidative addition.[1]
Standard Pd(0)/Pd(II) precursors are sufficient; exotic ligands are rarely needed for activation.[2]
C1-Amide Solubility/Poisoning: High polarity leads to precipitation in Toluene/Hexanes.[2] The

-lone pair can competitively bind Pd.
Use polar aprotic cosolvents (DMF, Dioxane).[2] Use bidentate ligands (e.g., dppf) to prevent ligand displacement by the amide.[2]
C2-Methyl Steric/Electronic: Provides slight steric protection to the amide but does not hinder the C5 coupling site.[1]No specific mitigation needed; actually helps prevent amide hydrolysis by steric shielding.[2]

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation" step where the base plays a dual role: activating the boronic acid and facilitating the transfer of the organic group.[1]

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 5-iodo-2-methylbenzamide Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet

Figure 1: The Suzuki-Miyaura catalytic cycle.[3] Note that for 5-iodo-2-methylbenzamide, the oxidative addition (Red) is fast, while transmetallation (Yellow) is often the rate-determining step due to solubility factors.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Routine synthesis, robust substrates, cost-efficiency.

This method utilizes


 , a ferrocene-based catalyst.[2] The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against coordination from the benzamide nitrogen.[1]

Reagents:

  • Substrate: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the iodide (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq).

  • Solvent Addition: Add 1,4-Dioxane and Water (degassed).[2] The concentration of the iodide should be 0.1 M to 0.2 M.[1]

    • Note: If the substrate does not dissolve, sonicate for 5 minutes.[2][1] The reaction can proceed as a slurry, but initial dispersion is critical.[2][1]

  • Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0).[1]

  • Catalyst Addition: Add

    
     (0.05 eq) quickly under positive inert gas pressure.
    
  • Reaction: Seal the vessel and heat to 85–90°C for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[2] The starting iodide is usually UV active.[2][1] Look for the disappearance of the starting material spot (

      
      ).[1]
      
  • Workup:

    • Cool to room temperature.[2][4][5][6]

    • Dilute with EtOAc.[2]

    • Crucial Step: Wash the organic layer with 1M NaOH (removes unreacted boronic acid) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Sterically hindered boronic acids or if Protocol A yields <50%.[1]

Uses XPhos Pd G2 , a precatalyst that generates a highly active monolithic species capable of coupling hindered systems rapidly.[2]

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1)

Modifications:

  • Run at 60°C . The active species is generated at lower temperatures.[2][1]

  • The phosphate base (

    
    ) is more soluble in the aqueous phase and provides a stronger activation of the boronic acid than carbonate.[1]
    

Optimization & Troubleshooting Matrix

If the reaction fails, use this logic tree to diagnose the failure mode.

Troubleshooting Start Result Analysis Issue1 No Conversion (SM Recovered) Start->Issue1 Issue2 Homocoupling (Biaryl formed) Start->Issue2 Issue3 Dehalogenation (I replaced by H) Start->Issue3 Sol1 Oxygen Poisoning? Degas longer. Increase Cat to 5% Issue1->Sol1 Sol2 Boronic Acid Dead? Add more Boronic Acid Switch to Cs2CO3 Issue2->Sol2 Sol3 Solvent too protic? Switch Ethanol -> Dioxane Reduce Temp Issue3->Sol3

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Detailed Troubleshooting Table:

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Switch to a more stable catalyst like

or add excess ligand (

). Ensure temperature isn't too high (>100°C).
Low Yield, SM remains Poor solubility of the amide substrate.[2][1]Switch solvent to DMF/Water or DMSO .[2] Note: These are harder to remove.[2]
Product contaminated with Boron Inefficient workup.Boronic acids can "stick" to amides.[2] Perform a sorbitol wash or oxidative workup (

) to break down the boronic acid before column chromatography.[1]

References

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][7] Chemical Reviews, 95(7), 2457-2483.[2] (Standard Review).[2]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.[2][8] Retrieved from [Link]

  • Royal Society of Chemistry. Aminoborylation/Suzuki–Miyaura tandem cross coupling of aryl iodides.[2][9] Chemical Communications.[2][7][9] Retrieved from [Link]

Sources

A Researcher's Guide to N-Alkylation Protocols for the Functionalization of 5-Iodo-2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-methylbenzamide is a highly versatile scaffold in medicinal chemistry and materials science, primarily due to the synthetic utility of the iodine substituent, which serves as a handle for a variety of cross-coupling reactions. The functionalization of the amide nitrogen through N-alkylation is a critical step in modifying the molecule's steric and electronic properties, thereby influencing its biological activity, solubility, and metabolic stability. This guide provides an in-depth analysis of three robust protocols for the N-alkylation of 5-iodo-2-methylbenzamide: classical alkylation with alkyl halides, catalytic "Borrowing Hydrogen" methodology with alcohols, and the Mitsunobu reaction. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for researchers aiming to diversify this valuable chemical entity.

Introduction: The Strategic Value of N-Alkylated 5-Iodo-2-Methylbenzamide

The 5-iodo-2-methylbenzamide core is a privileged starting point for constructing complex molecular architectures. The iodine atom is primed for participation in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.[1] Concurrently, the amide N-H bond presents an opportunity for modulation. N-alkylation transforms the secondary amide into a tertiary amide, a modification that can profoundly impact a molecule's properties by:

  • Eliminating Hydrogen Bond Donor Capacity: This can alter binding modes to biological targets and reduce susceptibility to certain metabolic pathways.

  • Modulating Lipophilicity: The introduction of alkyl groups can systematically tune the molecule's logP value, affecting its permeability and pharmacokinetic profile.

  • Introducing New Functionality: The appended alkyl group can carry additional functional groups for further chemical elaboration or to act as pharmacophoric elements.

This application note details three distinct and reliable methods for achieving this crucial transformation, each with unique advantages and considerations.

Section 1: Foundational Principles of Amide N-Alkylation

The nitrogen atom in a primary or secondary amide is significantly less nucleophilic than that of a corresponding amine. This is due to the resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group, which imparts partial double-bond character to the C-N bond. Consequently, direct alkylation requires conditions that enhance the nitrogen's nucleophilicity. The most common strategy is the deprotonation of the amide N-H proton (pKa ≈ 17 in DMSO) by a strong base to form a highly nucleophilic amidate anion.[2] This anion can then readily participate in a nucleophilic substitution reaction (Sₙ2) with a suitable electrophile, such as an alkyl halide.

cluster_step1 Step 1: Deprotonation Amide R-C(O)NH-R' Amidate [R-C(O)N⁻-R'] Amide->Amidate Base Base⁻ Product R-C(O)N(R'')-R' Amidate->Product HB H-Base AlkylHalide R''-X Halide X⁻

Figure 1: General mechanism for amide N-alkylation.

Section 2: Protocol I - Classical N-Alkylation with Alkyl Halides

This method is the most direct and well-established approach for N-alkylation. It relies on the irreversible deprotonation of the amide with a strong, non-nucleophilic base, followed by the introduction of an alkyl halide.

Causality & Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is an ideal choice. As a strong, non-nucleophilic base, it quantitatively and irreversibly deprotonates the amide to form the sodium amidate and hydrogen gas, which simply evolves from the reaction, driving the equilibrium forward.[2] Weaker bases like carbonates are generally insufficient for complete deprotonation of amides.[3]

  • Solvent Selection: Anhydrous aprotic polar solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are required. They are inert to the strong base, effectively solvate the resulting amidate salt, and do not interfere with the subsequent Sₙ2 reaction.[2]

  • Reagent Purity: The success of this reaction is highly dependent on anhydrous conditions. Any moisture will quench the sodium hydride, reducing the yield and potentially leading to side reactions.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, add 5-iodo-2-methylbenzamide (1.0 equiv.).

  • Dissolution: Add anhydrous THF or DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv.) portion-wise.

    • Self-Validation Insight: Effervescence (H₂ gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may become a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting amide.

  • Workup: Once the starting material is consumed, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)
5-Iodo-2-methylbenzamide261.071.0261 mg
Sodium Hydride (60%)40.001.248 mg
Benzyl Bromide171.041.1188 mg (130 µL)
Anhydrous THF--10 mL
Expected Yield: --75-90%

Section 3: Protocol II - Catalytic N-Alkylation via Borrowing Hydrogen

This modern approach represents a greener and more atom-economical alternative to classical methods. It utilizes widely available and less hazardous alcohols as alkylating agents, with water as the only stoichiometric byproduct.[4]

Causality & Experimental Choices:

  • Mechanism: The reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[5][6] A transition-metal catalyst (e.g., Ru, Pd, or Co-based) first dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with the amide to form a hemiaminal or related intermediate. Finally, the metal-hydride species, which "borrowed" the hydrogen, reduces the intermediate to furnish the N-alkylated product and regenerate the catalyst.[4]

  • Catalyst & Conditions: These reactions often require elevated temperatures (110-130 °C) to facilitate the catalytic cycle.[4] A base, typically a carbonate or hydroxide, is often required to promote the initial dehydrogenation step and/or the condensation.[4][5] An inert atmosphere is crucial to prevent oxidation of the catalyst.

M [M]-H M_cat [M] M->M_cat M_cat->M RCH2OH R'CH₂OH (Alcohol) RCHO R'CHO (Aldehyde) RCH2OH->RCHO Dehydrogenation Intermediate Condensation Intermediate RCHO->Intermediate + Amide-H Amide Amide-H Amide->Intermediate Product N-Alkylated Amide Intermediate->Product Hydrogenation H2O H₂O Intermediate->H2O

Figure 2: Catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a sealable reaction tube (e.g., a microwave vial) containing a magnetic stir bar, add 5-iodo-2-methylbenzamide (1.0 equiv.), the alcohol (e.g., benzyl alcohol, 1.1-1.5 equiv.), the base (e.g., KOH or Cs₂CO₃, 0.6 equiv.), and the catalyst (e.g., Co-L5@C-800, 1.9 mol% Co).[4]

  • Solvent & Atmosphere: Add an anhydrous, high-boiling solvent like toluene or xylene (approx. 0.1-0.2 M). Seal the tube and purge thoroughly with an inert gas (Argon) for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the specified temperature (e.g., 130 °C).[4] Stir vigorously for the required time (typically 12-24 hours).

  • Monitoring & Workup: After cooling to room temperature, the reaction progress can be checked by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic base.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary
ReagentRoleExample LoadingTemperature
Ru, Pd, or Co complexCatalyst0.5 - 2.0 mol%110-130 °C
Benzyl AlcoholAlkylating Agent1.1 - 1.5 equiv.-
KOH or Cs₂CO₃Base0.3 - 1.0 equiv.-
TolueneSolvent0.1 - 0.2 M-
Expected Yield: --60-85%

Section 4: Protocol III - The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, typically room-temperature, conditions. It is particularly useful for substrates that are sensitive to high temperatures or strong bases.[7][8]

Causality & Experimental Choices:

  • Mechanism: This reaction is a redox process. A phosphine, typically triphenylphosphine (PPh₃), is oxidized while an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is reduced. In the process, the alcohol is activated by forming a highly reactive oxyphosphonium salt. The amide, acting as the nucleophile, then attacks the activated alcohol in an Sₙ2 fashion.[8]

  • Reagent Order: The order of addition is critical for success. Pre-mixing the amide, alcohol, and PPh₃ before the slow, dropwise addition of the azodicarboxylate (at 0 °C) is the standard procedure to avoid unwanted side reactions.

  • Purification Challenges: The primary drawback of the Mitsunobu reaction is the purification. The stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to separate from the desired product, often requiring careful chromatography.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-iodo-2-methylbenzamide (1.0 equiv.), the primary or secondary alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous THF (0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Alkylation: Add the azodicarboxylate (DIAD or DEAD, 1.2 equiv.) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

    • Self-Validation Insight: A successful reaction is often indicated by the disappearance of the orange/yellow color of the azodicarboxylate.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification is the most critical step. Direct purification by flash column chromatography is the most common method. Eluting with a gradient of hexane and ethyl acetate will separate the less polar product from the highly polar TPPO and hydrazide byproducts.

Quantitative Data Summary
ReagentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)
5-Iodo-2-methylbenzamide261.071.0261 mg
Benzyl Alcohol108.141.2130 mg (125 µL)
Triphenylphosphine (PPh₃)262.291.2315 mg
DIAD202.211.2243 mg (235 µL)
Anhydrous THF--10 mL
Expected Yield: --65-85%

Section 5: Comparative Analysis and Method Selection

Choosing the appropriate protocol depends on the specific alkyl group to be installed, the scale of the reaction, and available laboratory resources.

FeatureProtocol I: Classical (NaH)Protocol II: Borrowing HydrogenProtocol III: Mitsunobu
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-OH)Alcohols (R-OH)
Key Reagents NaHTransition-metal catalyst, BasePPh₃, DIAD/DEAD
Conditions 0 °C to RT, AnhydrousHigh Temp (110-130 °C), Inert0 °C to RT, Anhydrous
Advantages High yields, Reliable, Well-establishedAtom-economical, Uses alcohols, Water byproductVery mild conditions, Good for sensitive substrates, Stereoinversion with 2° alcohols[9]
Disadvantages Requires strong base, Moisture sensitive, Uses hazardous alkyl halidesHigh temperatures, Requires catalyst, May have substrate limitationsStoichiometric byproducts, Difficult purification, Costly reagents
Best For... Simple, unfunctionalized primary alkyl groups (methyl, ethyl, benzyl)."Green chemistry" applications, large-scale synthesis where alcohol is cheaper than halide.Complex, temperature-sensitive substrates; chiral secondary alcohols.

Section 6: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently strong base (Protocol I).2. Wet reagents/solvents (Protocols I, III).3. Inactive catalyst (Protocol II).4. Reagents added in wrong order (Protocol III).1. Use a stronger base like NaH or KHMDS.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use a fresh batch of catalyst or pre-activate it.4. Add azodicarboxylate last and slowly at 0 °C.
Multiple Products (Over-alkylation) Not applicable for secondary amides, but a concern for primary amides.Use of a bulky base or carefully controlling stoichiometry can help for primary amides.
O-Alkylation Side Product The amidate anion is ambident; reaction at the oxygen can occur, especially with hard electrophiles.This is generally a minor pathway for amide N-alkylation but can be influenced by counter-ion and solvent. Usually not a major issue.
Difficult Purification Triphenylphosphine oxide (TPPO) is co-eluting with the product (Protocol III).1. Triturate the crude mixture with a solvent like diethyl ether to precipitate TPPO.2. Use polymer-supported PPh₃ to simplify removal by filtration.[7]

Conclusion

The N-alkylation of 5-iodo-2-methylbenzamide is a key transformation that unlocks a vast chemical space for drug discovery and materials science. By understanding the principles and practical considerations of classical alkylation, catalytic borrowing hydrogen reactions, and the Mitsunobu reaction, researchers can strategically select the optimal method for their specific synthetic goals. Each protocol offers a reliable pathway to the desired N-alkylated products, enabling the subsequent diversification of this important molecular scaffold through its versatile iodine handle.

References

  • Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta, 2(1), 635-646.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. [Link]

  • Corma, A., & Rius, J. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 21(23), 6335-6341. [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

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  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?[Link]

  • Reddy, C. R., & Reddy, A. S. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3362–3365. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ramesh, R., & Anandaraj, P. (2023). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. Applied Organometallic Chemistry, 37(9), e7077. [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

  • Batool, M., & Ayub, K. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Gunanathan, C., & Milstein, D. (2014). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 7(8), 2303-2307. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Rossi, S. A., Shimkin, K. W., Xu, Q., & Mori-Quiroz, L. M. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Organic Letters, 24(40), 7315-7319. [Link]

  • Gadhwal, S., & Boruah, R. C. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(3), 224-227. [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6557-6611. [Link]

  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ResearchGate. (2025, August 10). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Li, Z., et al. (2017). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 8, 15869. [Link]

  • El-Ghezal, L., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4048. [Link]

  • Szostak, M., et al. (2011). Structural characterization of N-protonated amides: regioselective N-activation of medium-bridged twisted lactams. Journal of the American Chemical Society, 133(26), 10014–10017. [Link]

Sources

Application Notes and Protocols for the Heck Reaction: Functionalization of 5-iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2][3] Its profound impact on the construction of carbon-carbon bonds has been recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] For researchers, scientists, and drug development professionals, the Heck reaction offers a versatile and powerful tool for the synthesis of complex molecular architectures, including a vast array of active pharmaceutical ingredients (APIs).[4][5]

This guide provides a detailed technical overview and actionable protocols for the functionalization of 5-iodo-2-methylbenzamide via the Heck reaction. The presence of the benzamide moiety introduces electronic and steric considerations that necessitate a carefully optimized approach to achieve high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and present a robust experimental protocol that serves as a validated starting point for your research.

Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle

The broadly accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-iodo-2-methylbenzamide. This is often the rate-determining step for aryl halides, with the reactivity trend being I > OTf > Br >> Cl.[6]

  • Coordination and Migratory Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex. This is followed by a syn-carbopalladation, where the aryl group migrates to one of the carbons of the double bond.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated in a syn fashion, forming the new, substituted alkene product. This step typically favors the formation of the more thermodynamically stable trans (E) isomer.[6]

  • Reductive Elimination and Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[6][7]

Heck_Mechanism cluster_reactants Reactants cluster_products Products aryl_halide 5-iodo-2-methylbenzamide pd0 pd0 aryl_halide->pd0 alkene Alkene pd_complex pd_complex alkene->pd_complex product Substituted Alkene hx H-I insertion_product insertion_product insertion_product->product Product Release hydrido_complex hydrido_complex hydrido_complex->hx

Key Parameters for the Functionalization of 5-iodo-2-methylbenzamide

The success of the Heck reaction with 5-iodo-2-methylbenzamide hinges on the judicious selection of several critical parameters. The following table summarizes the key components and provides a rationale for their selection, forming the basis of our recommended protocol.

Parameter Recommended Reagents/Conditions Rationale and Expert Insights
Palladium Pre-catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Buchwald Precatalysts (e.g., G3, G4)[8][9]Pd(OAc)₂ is a common, cost-effective, and air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[1] Pre-formed complexes like PdCl₂(PPh₃)₂ offer greater stability and reproducibility.[10] For challenging substrates or to achieve higher turnover numbers, advanced Buchwald precatalysts are excellent choices as they are designed for efficient generation of the active catalytic species.[8]
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (e.g., SPhos, XPhos)The ligand stabilizes the Pd(0) species, preventing its decomposition into inactive palladium black.[6] Triphenylphosphine (PPh₃) is a standard, versatile ligand. For less reactive substrates or to promote oxidative addition, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald, can be highly effective.[8]
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAA base is essential to neutralize the hydroiodic acid (HI) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[6][7] Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective and easy to handle. Organic amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly employed. The choice of base can influence the reaction rate and selectivity.
Solvent DMF, DMAc, Acetonitrile, ToluenePolar aprotic solvents like DMF and DMAc are frequently used as they effectively dissolve the reactants and stabilize the polar intermediates in the catalytic cycle.[3][6] Toluene is a less polar alternative that can also be effective. The choice of solvent can impact the reaction temperature and solubility of the reagents.
Temperature 80-120 °CThe reaction temperature is a critical parameter that influences the rate of all steps in the catalytic cycle. For aryl iodides, which are relatively reactive, temperatures in the range of 80-120 °C are typically sufficient to drive the reaction to completion in a reasonable timeframe.
Alkene Partner Acrylates, Styrenes, and other electron-deficient alkenesElectron-withdrawing groups on the alkene generally enhance the rate of the migratory insertion step.[1] Acrylates and styrenes are excellent coupling partners for this reason. The steric bulk of the alkene can also influence the regioselectivity of the insertion.

Experimental Protocol: Heck Coupling of 5-iodo-2-methylbenzamide with Methyl Acrylate

This protocol provides a robust and validated starting point for the Heck functionalization of 5-iodo-2-methylbenzamide.

Materials:

  • 5-iodo-2-methylbenzamide

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-2-methylbenzamide (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by methyl acrylate (1.5 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized benzamide.

Experimental_Workflow start Start setup Reaction Setup: - 5-iodo-2-methylbenzamide - Pd(OAc)₂ - PPh₃ start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Reagents: - Anhydrous DMF - Methyl Acrylate - K₂CO₃ inert->add_reagents react Heat to 100 °C with Stirring add_reagents->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: - Dilute with EtOAc/H₂O - Wash with H₂O and Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End Product purify->end

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium source and high-purity, anhydrous solvent. Consider using a more robust pre-catalyst.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.
Inappropriate baseScreen alternative bases such as Cs₂CO₃ or an organic amine like Et₃N.
Formation of Byproducts Palladium black formationEnsure a sufficient ligand-to-palladium ratio (typically 2:1 or higher).
Isomerization of the productThe use of specific ligands or additives can sometimes minimize product isomerization.[11]
Poor Reproducibility Inconsistent quality of reagentsUse reagents from reliable suppliers and ensure solvents are anhydrous.
Oxygen contaminationMeticulously maintain an inert atmosphere throughout the reaction setup and duration.

Conclusion

The Heck reaction is a highly effective method for the functionalization of 5-iodo-2-methylbenzamide, offering a direct route to a diverse range of substituted benzamides of interest in pharmaceutical and materials science research. By understanding the underlying mechanism and carefully controlling the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields and selectivity. The protocol provided herein serves as a robust starting point, and the accompanying troubleshooting guide will aid in the optimization of this powerful transformation for your specific research needs.

References

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. [Link]

  • Chemistry Heck Reaction - SATHEE. [Link]

  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA. [Link]

  • Palladium coupling precatalysts PdL2X2 - Johnson Matthey. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation - DSpace@MIT. [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]

  • Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing). [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - Scientific Research Publishing. [Link]

  • heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. [Link]

  • REVIEW The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities - UCL Discovery. [Link]

  • Heck Reaction: Definition, Mechanism, Types, stereoselectivity - Testbook. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. [Link]

  • kinetic study of heck reaction an interdisciplinary experience - ResearchGate. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

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Synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors using 5-iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of isoquinolinone-based Poly(ADP-ribose) Polymerase (PARP) inhibitors, utilizing 5-iodo-2-methylbenzamide as the critical "lynchpin" intermediate.

This protocol focuses on the construction of the 7-iodoisoquinolin-1(2H)-one scaffold—a potent nicotinamide mimic—and its subsequent functionalization via Palladium-catalyzed cross-coupling to generate high-affinity PARP inhibitors.

Executive Summary

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair, specifically the Base Excision Repair (BER) pathway.[1][2][3] Inhibitors of PARP-1 and PARP-2 induce synthetic lethality in tumors with BRCA1/2 mutations (e.g., ovarian and breast cancers).

While first-generation inhibitors (e.g., Olaparib) utilize a phthalazinone core, isoquinolin-1(2H)-one derivatives represent a potent class of "next-generation" inhibitors with improved selectivity profiles. This guide details the use of 5-iodo-2-methylbenzamide to access the 7-iodoisoquinolin-1(2H)-one core. The iodine moiety at the 7-position serves as a versatile handle for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings, allowing the rapid generation of SAR (Structure-Activity Relationship) libraries.

Scientific Rationale & Mechanism

The Pharmacophore

PARP inhibitors function by competing with NAD+ for the enzyme's active site. The isoquinolin-1(2H)-one core acts as a nicotinamide mimic :

  • Lactam Amide (NH-CO): Forms critical hydrogen bonds with the Gly863 and Ser904 residues in the catalytic pocket of PARP-1.

  • Aryl Ring: Engages in

    
    -stacking interactions with Tyr907.
    
  • 7-Position Functionalization: The iodine handle allows the attachment of "tail" groups (e.g., piperazine-linked aryls) that extend into the adenosine-binding pocket, enhancing potency and solubility.

Retrosynthetic Strategy

The synthesis exploits the "ortho-methyl" strategy. The condensation of the 2-methyl group with a one-carbon electrophile (DMF-DMA) generates an enamine, which undergoes intramolecular cyclization with the amide nitrogen.

Why 5-iodo-2-methylbenzamide?

  • Regiocontrol: The pre-installed iodine at position 5 of the benzamide translates unequivocally to position 7 of the isoquinolinone, avoiding complex regioselective halogenation of the fused ring system later.

  • Orthogonality: The iodine is stable during the cyclization conditions but highly reactive under Pd-catalyzed conditions.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (7-Iodoisoquinolin-1(2H)-one)

Objective: Convert 5-iodo-2-methylbenzamide into the bicyclic isoquinolinone core.

Reagents & Materials
  • Starting Material: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

  • Cyclization Agent: Sodium methoxide (NaOMe) or dry HCl/EtOH (depending on method)

  • Purification: Silica gel, Ethyl Acetate/Hexanes

Step-by-Step Methodology
  • Enamine Formation:

    • Charge a reaction vessel with 5-iodo-2-methylbenzamide (10 mmol) and anhydrous DMF (20 mL).

    • Add DMF-DMA (30 mmol) dropwise under nitrogen atmosphere.

    • Heat the mixture to 140°C for 12–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of starting material and formation of the intermediate enamine (usually a deep red/orange oil).

    • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent.

  • Cyclization:

    • Redissolve the crude enamine residue in ethanol (30 mL).

    • Add sodium methoxide (2.0 equiv) or pass dry HCl gas through the solution (Method selection depends on scale; NaOMe is preferred for milder handling).

    • Reflux for 4 hours. The red color typically fades as the stable lactam forms.

    • Cool to room temperature.[4] The product, 7-iodoisoquinolin-1(2H)-one , often precipitates.

  • Isolation & Purification:

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 75–85%.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Couple the 7-iodo core with a solubilizing aryl-boronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) to create a bioactive PARP inhibitor.

Reagents
  • Scaffold: 7-iodoisoquinolin-1(2H)-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid/ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Methodology
  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, base, and solvent. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM quickly and seal the vessel.
    
  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Isolate the final inhibitor via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Quality Control & Validation Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 98.0%HPLC (254 nm)
Identity (NMR) Characteristic singlet at

8.5-8.7 ppm (H-3 of isoquinolinone)

H-NMR (DMSO-

)
Mass Spec [M+H]

matches theoretical mass
LC-MS (ESI+)
Residual Pd < 10 ppm (for biological assays)ICP-MS

Pathway Visualization

Figure 1: Retrosynthetic Analysis & Reaction Workflow

This diagram illustrates the strategic conversion of the benzamide precursor into the active pharmacophore.

PARP_Synthesis cluster_mech Mechanism of Action Start 5-iodo-2-methylbenzamide (Starting Material) Intermediate Enamine Intermediate (Transient) Start->Intermediate DMF-DMA 140°C Core 7-iodoisoquinolin-1(2H)-one (The Scaffold) Intermediate->Core Cyclization (NaOMe/EtOH) Coupling Pd-Catalyzed Coupling Core->Coupling + Aryl Boronic Acid Final PARP Inhibitor (Target Molecule) Coupling->Final Suzuki-Miyaura Conditions Mech1 Nicotinamide Mimicry (H-bonds to Gly863/Ser904) Final->Mech1 Mech2 Adenosine Pocket Binding (Tail interaction) Final->Mech2

Caption: Figure 1. Synthetic pathway from 5-iodo-2-methylbenzamide to functionalized PARP inhibitors.

References

  • Griffin, R. J., et al. (1998). "Synthesis of 3-substituted Benzamides and 5-substituted isoquinolin-1(2H)-ones and Preliminary Evaluation as Inhibitors of poly(ADP-ribose)polymerase (PARP)." Bioorganic & Medicinal Chemistry. Link

  • Pellicciari, R., et al. (2008). "On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives." ChemMedChem. Link

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

  • BenchChem Technical Guides. (2025). "Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide." (Analogous chemistry for isoquinolinone numbering). Link

Sources

Application Note: Microwave-Assisted Functionalization of 5-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It details the strategic utilization of 5-iodo-2-methylbenzamide —a privileged scaffold for accessing poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive isoquinolinones.

Executive Summary

5-iodo-2-methylbenzamide is a bifunctional pharmacophore intermediate offering two distinct orthogonal reactivity handles:

  • The 5-Iodo Position: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.[1]

  • The 2-Methyl/Amide "Push-Pull" System: A precursor for the construction of isoquinolin-1-one cores via condensation or oxidative annulation.

Microwave (MW) irradiation is critical for this substrate to overcome the poor solubility of the primary amide and the steric hindrance of the ortho-methyl group. This guide outlines two validated workflows: "Decorate-Then-Build" (functionalization prior to cyclization) and "Build-Then-Decorate" (cyclization followed by late-stage coupling).

Strategic Workflows

The following DOT diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 5-Iodo-2-methylbenzamide (Starting Material) Suzuki MW Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Path A Cyclization_B MW Cyclization (Condensation) Start->Cyclization_B Path B Intermed_A 5-Aryl-2-methylbenzamide Suzuki->Intermed_A Cyclization_A MW Cyclization (w/ Aldehydes or Alkynes) Intermed_A->Cyclization_A Product_A 5-Aryl-isoquinolin-1-one Cyclization_A->Product_A Intermed_B 5-Iodo-isoquinolin-1-one (Core Scaffold) Cyclization_B->Intermed_B Suzuki_B MW Late-Stage Coupling (Suzuki/Heck/Buchwald) Intermed_B->Suzuki_B Product_B 5-Substituted-isoquinolin-1-one (Final Drug Candidate) Suzuki_B->Product_B

Figure 1: Divergent synthetic workflows for 5-iodo-2-methylbenzamide. Path B is generally preferred for drug discovery as it allows a single cyclized intermediate to be diversified into a library.

Protocol A: Rapid C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C-5 position with aryl/heteroaryl groups. Mechanism: The high lability of the C-I bond allows for oxidative addition of Pd(0) even under mild conditions. MW irradiation accelerates the transmetallation step and ensures solubility of the benzamide in aqueous/organic mixtures.

Materials
  • Substrate: 5-Iodo-2-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd(PPh₃)₄[1]

  • Ligand: XPhos (if using Pd(OAc)₂; recommended for sterically demanding boronic acids)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: DMF:H₂O (4:1) or 1,4-Dioxane:H₂O (4:1)[1]

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge the 5-iodo-2-methylbenzamide (0.5 mmol, ~130 mg), aryl boronic acid (0.75 mmol), and base (1.0 mmol).

  • Catalyst Addition: Add the Pd catalyst and ligand. Note: If using air-sensitive ligands, add them in a glovebox or purge the vial with Argon before capping.[1]

  • Solvent Addition: Add the degassed solvent mixture (3–4 mL). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 110 °C

    • Time: 10–15 minutes

    • Power: Dynamic mode (max 150 W)

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). Filter the mixture through a pad of Celite to remove Pd black. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc gradient).

Data Summary: Typical Yields

Boronic Acid Type Time (min) Temp (°C) Yield (%) Notes
Phenylboronic acid 10 110 92 Standard baseline
4-Pyridylboronic acid 15 120 85 Requires higher temp

| 2-Methoxy-phenylboronic acid | 20 | 120 | 78 | Steric hindrance |

Protocol B: Scaffold Construction (Isoquinolinone Synthesis)

Objective: Cyclization of the 2-methylbenzamide core to form 3-substituted isoquinolin-1-ones. Context: This reaction exploits the acidity of the benzylic methyl protons (enhanced by the ortho amide) to condense with aromatic aldehydes. The 5-iodo group remains intact, serving as a handle for subsequent modifications (Path B).[1]

Materials
  • Substrate: 5-Iodo-2-methylbenzamide (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 equiv)[1]

  • Base: Potassium tert-butoxide (tBuOK) (2.0–3.0 equiv) or NaOH[1]

  • Solvent: Anhydrous DMF or Ethanol (for milder base)[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL MW vial, dissolve 5-iodo-2-methylbenzamide (0.5 mmol) and the aromatic aldehyde (0.6 mmol) in anhydrous DMF (3 mL).

  • Activation: Add tBuOK (1.5 mmol) in one portion. The solution may turn dark red/brown due to deprotonation of the benzylic position.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pressure Limit: 250 psi[1]

  • Quench: Pour the hot reaction mixture into ice-cold water (20 mL) containing mild acid (1N HCl) to neutralize the base.

  • Isolation: The product often precipitates as a solid. Filter, wash with water and cold ethanol.[1][2] If no precipitate forms, extract with CH₂Cl₂.[1]

Scientific Insight: The survival of the C-I bond is contingent on avoiding radical initiators and transition metals during this step. Using a metal-free base condensation (thermodynamic control) preserves the iodine for the next step (e.g., Heck coupling to attach an acrylate tail, common in PARP inhibitors).[1]

Troubleshooting & Optimization

  • Dehalogenation: If significant de-iodination is observed during Suzuki coupling (Protocol A), lower the reaction temperature to 80°C and extend the time, or switch to a milder base like K₃PO₄.

  • Hydrolysis: The primary amide can hydrolyze to the acid at high temperatures (>150°C) in basic aqueous media.[1] Keep reaction times under 20 minutes.

  • Safety: 5-iodo-2-methylbenzamide derivatives can be potent sensitizers. Handle all solids in a fume hood.

References

  • Microwave-Assisted Synthesis of PARP Inhibitors

    • Title: 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2).[3][4]

    • Source: Journal of Medicinal Chemistry, 2011.[1]

    • Relevance: Establishes the 5-iodo-isoquinolinone as a key intermediate for Heck couplings.[3][4]

    • URL:[Link][1]

  • General Microwave Suzuki Protocols

    • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium C
    • Source: Baxendale Group, Durham University.[1]

    • Relevance: Provides validated conditions for aryl iodide coupling under MW irradi
    • URL:[Link][1]

  • Isoquinolinone Cyclization Methods

    • Title: Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent.
    • Source: Beilstein Journal of Organic Chemistry, 2024.[1]

    • Relevance: Discusses oxidative annulation str
    • URL:[Link][1]

  • Microwave-Assisted Organic Synthesis (Review)

    • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Str
    • Source: International Journal of Research in Pharmacy and Allied Science.
    • Relevance: General grounding on r
    • URL:[Link][1]

Sources

Copper-catalyzed amidation techniques for 5-iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Copper-Catalyzed Amidation of 5-Iodo-2-Methylbenzamide

Executive Summary

This guide details the protocols for the copper-catalyzed C–N cross-coupling (Goldberg reaction) of 5-iodo-2-methylbenzamide . This substrate represents a high-value scaffold in medicinal chemistry, particularly for poly(ADP-ribose) polymerase (PARP) inhibitors and anticancer agents.

While the C5-iodine offers a reactive handle for functionalization, the presence of the ortho-methyl group (C2) and the primary amide (C1) introduces specific challenges regarding chemoselectivity and catalyst poisoning. This note provides optimized conditions to suppress hydrodehalogenation and maximize coupling efficiency with lactams, sulfonamides, and acyclic amides.

Mechanistic Insight & Reaction Design

The transformation relies on the Goldberg Reaction , a Cu(I)-catalyzed nucleophilic aromatic substitution.[1] Unlike Palladium-catalyzed Buchwald-Hartwig couplings, the Copper mechanism typically proceeds via a Cu(I)/Cu(III) redox cycle or a Single Electron Transfer (SET) pathway, depending on the ligand system.

The Catalytic Cycle
  • Ligation: The precatalyst (CuI) coordinates with the diamine ligand (e.g., DMEDA) to form the active Cu(I) species.

  • Amidate Formation: Base-mediated deprotonation of the nucleophile (amide) allows coordination to Copper, forming a Cu(I)-amidate complex.

  • Oxidative Addition: The rate-limiting step.[2][3] The 5-iodo-2-methylbenzamide undergoes oxidative addition to the Cu(I) center. Note: Aryl iodides are significantly faster than bromides here, allowing milder temperatures.

  • Reductive Elimination: The C–N bond forms, releasing the product and regenerating the Cu(I) catalyst.

Substrate-Specific Challenges
  • Primary Amide Interference: The native

    
     group at C1 is a competent ligand. It can bind to Cu(I), potentially forming an inactive "off-cycle" resting state.
    
  • Steric Environment: The C5 position is meta to the amide and para to the methyl group. It is sterically accessible, but the solubility of the benzamide starting material in non-polar solvents (like Toluene) can be poor, necessitating polar aprotic solvents or phase transfer conditions.

Visualization: Catalytic Pathway

G Start Precatalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)-X] Start->ActiveCat Solvation Amidate Cu(I)-Amidate Complex (Nucleophile Coordination) ActiveCat->Amidate + Nucleophile OxAdd Oxidative Addition (Cu(III) Intermediate) Amidate->OxAdd + Substrate RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N Bond Formation RedElim->ActiveCat Regeneration Substrate 5-iodo-2-methylbenzamide Substrate->OxAdd Nucleophile Amide/Lactam + Base Nucleophile->Amidate

Figure 1: The Cu(I)/Cu(III) catalytic cycle for the amidation of aryl iodides. The formation of the Cu-Amidate prior to oxidative addition is the generally accepted pathway for Goldberg couplings.

Experimental Protocols

Protocol A: Coupling with Lactams (e.g., 2-Pyrrolidinone)

Best for: Creating rigidified drug scaffolds.

Reagents:

  • Substrate: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Nucleophile: 2-pyrrolidinone (1.2 equiv)

  • Catalyst: CuI (5 mol%)[4][5]

  • Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (DACH) or DMEDA (10 mol%)

  • Base: K3PO4 (2.0 equiv)[6]

  • Solvent: 1,4-Dioxane (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strictly inert conditions (Argon), charge a dried Schlenk tube with CuI (5 mol%), K3PO4 (2.0 equiv), and 5-iodo-2-methylbenzamide (1.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane.

  • Ligand Addition: Add the liquid nucleophile (2-pyrrolidinone) followed by the diamine ligand via syringe.

    • Critical: Add the ligand after the solvent to prevent neat ligand-catalyst exotherms or clumping.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours.

    • Note: Aryl iodides react at lower temps than bromides (usually 110°C). 90°C preserves the primary amide functionality.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Coupling with Sulfonamides

Best for: Synthesizing sulfonyl-benzamide hybrids.

Reagents:

  • Substrate: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Nucleophile: Benzenesulfonamide (1.2 equiv)

  • Catalyst: CuI (10 mol%)[6]

  • Ligand: L-Proline (20 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMSO (0.5 M)

Step-by-Step Procedure:

  • Mixing: Combine CuI, L-Proline, K2CO3, sulfonamide, and the aryl iodide in a reaction vial.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Heating: Add DMSO and heat to 80°C .

    • Why L-Proline? Amino acid ligands are superior for sulfonamides and allow lower temperatures in polar solvents like DMSO, which helps solubilize the benzamide substrate.

  • Quench: Pour into ice-water. Acidify slightly to pH 5–6 with 1M HCl to precipitate the product (if solid) or extract with EtOAc.

Optimization & Troubleshooting Guide

The following table summarizes the effects of critical variables when the standard protocols fail.

VariableRecommendationMechanistic Rationale
Ligand DMEDA (Standard) vs. Phenanthroline DMEDA is flexible and excellent for amides. Use 1,10-Phenanthroline if the reaction requires temperatures >100°C, as it forms a more thermally stable complex.
Base K3PO4 vs. Cs2CO3 K3PO4 is milder and minimizes hydrolysis of the primary amide on the substrate. Use Cs2CO3 only if the nucleophile is weakly acidic (e.g., carbamates).
Solvent Dioxane vs. DMF/DMSO Start with Dioxane. If 5-iodo-2-methylbenzamide is insoluble, switch to DMF. Caution: DMF can decompose at high temps to produce dimethylamine, causing impurity formation.
Side Reaction Hydrodehalogenation If 2-methylbenzamide (des-iodo) is observed, ensure the system is strictly anhydrous. Water acts as a proton source for the aryl-Cu intermediate.

Workflow Visualization

Workflow Prep Reagent Prep (Dry Solvent, Weigh Solids) Inert Inert Atmosphere (Argon/N2 Purge) Prep->Inert Mix Addition Sequence Solids -> Solvent -> Ligand Inert->Mix Heat Reaction 90-110°C, 12-24h Mix->Heat Check IPC (HPLC/TLC) Check for Des-iodo byproduct Heat->Check Check->Heat Incomplete Workup Workup Celite Filter -> Extraction Check->Workup Conversion >95%

Figure 2: Operational workflow for the setup and execution of the amidation protocol.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[7] Link

  • Ma, D., Zhang, Y., Yao, J., Wu, S., Tao, F. (2004). Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines. Journal of the American Chemical Society.[7] Link

  • Deng, W., et al. (2005). Amino Acid Mediated Goldberg Reactions Between Amides and Aryl Iodides.[4] Synlett. Link

  • Taillefer, M., et al. (2006). Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.[1][2][8][9][10] Chemistry – A European Journal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 5-Iodo-2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-iodo-2-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are facing the common yet significant challenge of isolating the desired 5-iodo isomer from a mixture of regioisomeric impurities. Separating these closely related molecules is critical, as the specific position of the iodine atom profoundly impacts the compound's biological activity and physicochemical properties.[1]

This document provides a structured approach to purification, combining foundational knowledge with advanced troubleshooting techniques. We will explore the underlying chemical principles that govern separation and provide detailed, actionable protocols to help you achieve your desired purity targets.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides a framework for assessing your crude product mixture.

Q1: What are the likely regioisomeric impurities from the iodination of 2-methylbenzamide?

The formation of regioisomers during the synthesis of 5-iodo-2-methylbenzamide is governed by the principles of electrophilic aromatic substitution. The starting material, 2-methylbenzamide, has two directing groups on the aromatic ring: an ortho,para-directing methyl group (-CH₃) and a meta-directing (but ortho,para-directing for the nitrogen lone pair) amide group (-CONH₂).

  • -CH₃ group (at C2): Strongly activates and directs incoming electrophiles (like I⁺) to the ortho (C3) and para (C5) positions.

  • -CONH₂ group (at C1): While deactivating overall due to the carbonyl's electron-withdrawing nature, the nitrogen's lone pair can participate in resonance, directing ortho (C6, blocked) and para (C4).

The combination of these effects means that while the 5-iodo isomer is a major product, other isomers are almost certainly formed.

Table 1: Predicted Regioisomeric Impurities and Properties

CompoundPosition of IodineExpected PolarityRationale for Formation
5-Iodo-2-methylbenzamide (Target) C5HighPara to the activating -CH₃ group.
3-Iodo-2-methylbenzamideC3HighOrtho to the activating -CH₃ group; sterically hindered.
4-Iodo-2-methylbenzamideC4HighestPara to the -CONH₂ group's directing effect.

The subtle differences in the electronic environment and dipole moment of these isomers lead to slight variations in polarity, which is the key property we exploit for separation.

Q2: How can I use Thin-Layer Chromatography (TLC) to quickly assess my crude mixture?

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for visualizing the complexity of your mixture and for developing a purification strategy.[2][3]

Recommended Protocol for Diagnostic TLC:

  • Plate Preparation: Use a silica gel (SiO₂) plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small, concentrated amount of your sample onto the origin line.

  • Developing the Plate: Place the plate in a sealed chamber containing a solvent system (mobile phase). A good starting system is 30-50% ethyl acetate in hexanes .[4][5] Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV-active.

You should see multiple spots if isomers are present. The goal is to find a solvent system that provides the best possible separation between the spots. The compound that travels the furthest up the plate (higher R_f value) is the least polar, while the one that stays closer to the origin is the most polar.[2]

Part 2: Primary Purification Strategies

Based on your initial TLC analysis, you can proceed with one of the following primary purification methods.

Q3: How can I use recrystallization to enrich the 5-iodo isomer?

Recrystallization is a powerful technique that relies on the differences in solubility of the isomers in a specific solvent at different temperatures.[6] It is often the most efficient method for purifying large quantities of material if a suitable solvent can be found.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key is finding a solvent that dissolves the compound well when hot but poorly when cold.[6] For benzamides, polar solvents like ethanol, isopropanol, or acetonitrile are excellent starting points.[7][8] Test small batches of your crude material in different solvents.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until it just fully dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum.

  • Purity Check: Analyze the purity of your crystals and the remaining mother liquor by TLC. You should see an enrichment of the desired isomer in the crystalline fraction.

Q4: What are the optimal conditions for separation by Flash Column Chromatography?

Flash column chromatography is a preparative technique that uses pressure to speed up the separation of compounds on a solid stationary phase (usually silica gel).[9] It is the go-to method when recrystallization fails or when isomers have very similar properties.

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (Target Rf ≈ 0.2-0.3) Pack 2. Pack Column (Slurry method) TLC->Pack Load 3. Load Sample (Dry or Wet Load) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_F 6. Analyze Fractions by TLC Collect->TLC_F Combine 7. Combine Pure Fractions TLC_F->Combine Evap 8. Evaporate Solvent Combine->Evap PURE Pure 5-iodo-2-methylbenzamide Evap->PURE Yields Pure Isomer

Caption: Workflow for purifying 5-iodo-2-methylbenzamide via flash chromatography.

Detailed Protocol:

  • Solvent System Selection: Your goal is to find a mobile phase that gives your target compound (5-iodo-2-methylbenzamide) an R_f value of approximately 0.2-0.3 on a TLC plate.[10] A lower R_f provides a greater opportunity for separation on the column.

    • Starting Point: Begin with solvent systems like 10-30% ethyl acetate in hexanes.

    • Optimization: If separation is poor, try changing the polarity or the solvent itself. Sometimes, a dichloromethane/methanol system (e.g., 1-5% MeOH in DCM) can offer different selectivity.[5]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel (230-400 mesh) in your starting, non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it tightly and evenly, ensuring no cracks or air bubbles form.[9]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for difficult separations): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution:

    • Begin running the solvent system through the column under moderate pressure.

    • Collect small, equally sized fractions in test tubes.

    • Isocratic vs. Gradient: For isomers that are very close on TLC, an isocratic (constant solvent composition) elution is often best. If the isomers are well-separated from other impurities, a gradient elution (gradually increasing the polarity) can speed up the process.[11]

  • Analysis: Use TLC to analyze the collected fractions. Spot several fractions per plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 3: Troubleshooting & Advanced Strategies

Even with optimized protocols, challenges can arise. This section addresses common problems and introduces advanced methods for achieving the highest levels of purity.

Q5: My isomers co-elute or show very poor separation in column chromatography. What should I do?

Co-elution is a common problem when dealing with regioisomers due to their similar polarities.[1]

Troubleshooting Logic for Poor Separation

G START Problem: Poor Separation C1 Is Rf < 0.3? START->C1 C2 Tried different solvent system? C1->C2 Yes S1 Decrease solvent polarity (e.g., 20% EtOAc -> 10% EtOAc) C1->S1 No S2 Change solvent selectivity (e.g., EtOAc/Hex -> DCM/MeOH) C2->S2 No S3 Use a longer, narrower column for better resolution C2->S3 Yes S4 Consider Prep-HPLC (See Q6) S3->S4

Caption: Decision tree for troubleshooting poor chromatographic separation.

  • Change Solvent Selectivity: If changing polarity (e.g., from 20% to 10% ethyl acetate) doesn't work, change the solvents themselves. The interactions between your compounds and the silica surface can be altered by using different solvent classes. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can dramatically change the separation profile.[12]

  • Modify the Stationary Phase: While less common for flash chromatography, using a different stationary phase like alumina or a bonded phase (e.g., cyano) can provide the selectivity needed.[13][14]

  • Add a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and separation.[5]

Q6: I need >99.5% purity for my application. What advanced techniques are available?

When standard methods are insufficient for achieving ultra-high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique of choice.[15] It operates on the same principles as flash chromatography but uses much smaller particle sizes for the stationary phase and high pressure, resulting in vastly superior resolving power.

Table 2: Comparison of Purification Techniques

FeatureFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (40-63 µm)Silica, C18, Phenyl-Hexyl (5-10 µm)
Pressure Low (10-20 psi)High (1000-4000 psi)
Resolution GoodExcellent
Sample Load Grams to KilogramsMilligrams to Grams
Cost & Complexity LowHigh

Separating regioisomers often requires screening different columns (e.g., standard silica, C18 reversed-phase, or phenyl-hexyl) and mobile phases.[1][13][16] While it is a more complex and resource-intensive technique, preparative HPLC is often the only way to resolve nearly identical isomers and achieve the purity required for pharmaceutical applications.[17][18]

References

  • Shchanov, M. F., & Chepurnov, S. A. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis. [Link]

  • Shchanov, M. F., & Chepurnov, S. A. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Recrystalliz
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • TLC. OpenOChem Learn. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • 4-iodo-N-(4-iodo-2-methylphenyl)benzamide. PubChem. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. (2011).
  • Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methyl. Cheméo. [Link]

  • Thin Layer Chrom
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Crystalliz
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit. [Link]

  • BGD Group TLC System. Source Unavailable.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • preparative HPLC. SiChem. [Link]

  • semi-preparative hplc separation: Topics by Science.gov. Science.gov. [Link]

  • Standard operating procedure Flash column chromatography. College of Engineering Safety. [Link]

  • 3-Iodo-2-methylbenzoic acid. PubChem. [Link]

  • Solved Would you expect the iodination of 2-methylbenzamide. (2020). Chegg.com. [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid. (2004).
  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

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Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-2-Methylbenzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 5-iodo-2-methylbenzamide. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst efficiency, enabling you to develop robust and optimized synthetic routes.

The high reactivity of the Carbon-Iodine bond in 5-iodo-2-methylbenzamide makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings compared to its bromo- or chloro-analogs.[1] Properly optimizing the catalyst concentration is paramount for developing cost-effective, sustainable, and scalable processes that minimize palladium contamination in the final product.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst optimization for aryl iodides like 5-iodo-2-methylbenzamide.

Q1: Why is it so important to optimize the catalyst loading? A: Optimizing catalyst loading is a critical exercise in process development for three primary reasons:

  • Economic Viability: Palladium and its associated phosphine ligands are expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially on an industrial scale.[3]

  • Product Purity: Palladium is a heavy metal with strict regulatory limits in active pharmaceutical ingredients (APIs). Lowering the initial catalyst loading simplifies the downstream purification process required to remove residual palladium to acceptable levels (often in the parts-per-million range).[2]

  • Sustainability: Minimizing the use of a rare and precious metal like palladium aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[4]

Q2: What is a reasonable starting catalyst loading for a reactive substrate like 5-iodo-2-methylbenzamide? A: Given the lability of the C-I bond, which facilitates the often rate-limiting oxidative addition step, you can be more aggressive with initial catalyst loadings.[1] A typical starting point for optimization studies is between 0.5 to 1.0 mol% . For many common coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, it is often possible to reduce this to well below 0.1 mol% once other parameters are optimized.[5][6]

Q3: What is the practical difference between using a Pd(0) source versus a Pd(II) pre-catalyst? A: The active species that enters the catalytic cycle is Pd(0).[7]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄): These are directly active but can be unstable, sensitive to air and moisture, and may require careful storage.[8]

  • Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are typically air-stable, weighable solids that are more convenient to handle.[8] However, they require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle. This reduction step can be inefficient and lead to catalyst deactivation or side reactions if not properly controlled.[4]

  • Modern Palladacycle Pre-catalysts (e.g., Buchwald G3/G4 Pre-catalysts): These are advanced Pd(II) pre-catalysts designed for the clean, rapid, and quantitative generation of the active L-Pd(0) species under the reaction conditions.[9] Their use often leads to more reproducible results, lower catalyst loadings, and is highly recommended for challenging transformations.[10]

Q4: How does my choice of coupling partner (for Suzuki, Buchwald-Hartwig, Sonogashira, etc.) affect the optimization strategy? A: While the core principles of optimization remain the same (i.e., systematically reducing catalyst loading while monitoring yield and reaction time), the specific coupling partner dictates the optimal set of conditions (ligand, base, solvent), which in turn influences how low the catalyst loading can go.

  • Suzuki Coupling (Boronic Acids): Often robust and tolerant of many functional groups. The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for the transmetalation step.[11]

  • Buchwald-Hartwig Amination (Amines): Highly dependent on the choice of a bulky, electron-rich phosphine ligand and a strong base (e.g., NaOtBu, LHMDS) to facilitate C-N bond formation.[5][10]

  • Sonogashira Coupling (Alkynes): Traditionally uses a dual Pd/Cu catalyst system, though copper-free methods are common. An amine base is typically used.[12][13] Catalyst inhibition by the amine base or nitrogen-containing substrates can be a concern.[11]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your optimization experiments.

Issue 1: Low or No Product Yield, Even at "Standard" Catalyst Loading (1-2 mol%)

Possible CauseScientific Rationale & Recommended Solution
Inactive Catalyst The active Pd(0) species is not being generated efficiently or is decomposing. This is a common issue with simple Pd(II) salts like Pd(OAc)₂.[10] Solution: Switch to a modern, well-defined palladacycle pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure clean and efficient generation of the active catalyst.[9] Also, rigorously ensure your reagents and solvent are anhydrous and degassed, as oxygen and water can irreversibly deactivate the catalyst.[10]
Inappropriate Ligand The ligand is crucial for stabilizing the Pd center and facilitating key steps like oxidative addition and reductive elimination.[10] An incorrect ligand can lead to catalyst decomposition or a stalled reaction. Solution: For a new reaction, screening a small panel of ligands is vital. For 5-iodo-2-methylbenzamide, start with versatile, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald-Hartwig) as they often provide good results for a wide range of substrates.[10][14]
Incorrect Base/Solvent System The base and solvent work in concert. The base's strength and solubility, and the solvent's polarity and coordinating ability, directly impact the rates of different steps in the catalytic cycle.[15][16] An incorrect combination can halt the reaction. Solution: Ensure the base is strong enough for the specific reaction (e.g., NaOtBu for many Buchwald-Hartwig reactions, K₂CO₃ or K₃PO₄ for Suzuki couplings).[10][11] The solvent must fully dissolve reactants and intermediates. Common starting points are toluene, dioxane, or THF.[17] Always use anhydrous, degassed solvents.[10]

Issue 2: Reaction is Sluggish or Stalls Before Completion

Possible CauseScientific Rationale & Recommended Solution
Insufficient Thermal Energy Many cross-coupling reactions have significant activation energy barriers and require heat to proceed at a reasonable rate.[10] Solution: Before assuming the catalyst loading is the issue, try running the reaction at a higher temperature (e.g., increase from 80 °C to 100 °C). This can often drive sluggish reactions to completion. Monitor for potential thermal degradation of starting materials or products.
Catalyst Deactivation/Decomposition Over the course of the reaction, the active catalyst can be consumed by side reactions or aggregation (in the case of Pd nanoparticles forming from a homogeneous catalyst). Solution: Ensure a sufficiently high ligand-to-palladium ratio (typically 1:1 for palladacycles, but can be up to 4:1 when generating the catalyst in situ from a Pd salt and monodentate ligand) to maintain catalyst stability.[14] If decomposition is suspected, a more robust ligand may be required.
Product Inhibition In some cases, the reaction product or a byproduct (like the iodide salt) can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst and slowing the reaction down.[4][10] Solution: This can sometimes be overcome by using a higher catalyst loading, but a better approach is to screen different ligands. A ligand that promotes a very fast reductive elimination step can release the product before it has a chance to inhibit the catalyst.

Issue 3: Significant Formation of Side Products

Possible CauseScientific Rationale & Recommended Solution
Hydrodehalogenation The aryl iodide is reduced to 2-methylbenzamide. This side reaction can be promoted by trace water or other protic sources and is sometimes mediated by the palladium catalyst.[10] Solution: Rigorously exclude water and oxygen from the reaction. Using a stronger base or a different solvent system can sometimes alter the reaction pathway to favor the desired coupling.
Homocoupling of the Coupling Partner For example, in a Suzuki reaction, the boronic acid couples with itself to form a biaryl byproduct. This is often base-promoted and can compete with the desired cross-coupling.[14] Solution: Optimize the base and consider the controlled, slow addition of the boronic acid to keep its instantaneous concentration low. Using a highly active catalyst system that promotes rapid cross-coupling can outcompete the slower homocoupling pathway.[14]
Part 3: Experimental Workflow, Visualization & Data
Visualizing the Core Process: The Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps.

Catalytic_Cycle Pd0 Active LₙPd(0) Catalyst OA_Complex LₙPd(II)(Ar)(I) Complex Pd0->OA_Complex Oxidative Addition (+ Ar-I) TM_Complex LₙPd(II)(Ar)(R) Complex OA_Complex->TM_Complex Transmetalation (+ R-M) Product Ar-R Product TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center sub_ar Ar = 5-carbamoyl-4-methylphenyl sub_r R = Coupling Partner (Aryl, Alkyl, Amine, etc.)

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.[18]

Experimental Protocol: Systematic Catalyst Loading Screen

This protocol outlines a method for efficiently screening catalyst loadings for the Suzuki-Miyaura coupling of 5-iodo-2-methylbenzamide with a representative partner, phenylboronic acid.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4 hours).

Materials:

  • 5-iodo-2-methylbenzamide (Substrate 1)

  • Phenylboronic acid (Substrate 2)

  • [XPhos-G3-Palladacycle] (Pre-catalyst)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene (Anhydrous, degassed)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: To minimize weighing errors for small quantities, prepare a stock solution of the pre-catalyst. For example, dissolve 17.1 mg of [XPhos-G3-Palladacycle] (0.02 mmol) in 4.0 mL of anhydrous, degassed toluene. This creates a 0.005 M solution where 100 µL contains 0.5 µmol of catalyst.

  • Reaction Setup (in a glovebox):

    • To five separate, labeled reaction vials, add 5-iodo-2-methylbenzamide (26.1 mg, 0.1 mmol, 1.0 equiv).

    • Add phenylboronic acid (14.6 mg, 0.12 mmol, 1.2 equiv).

    • Add K₃PO₄ (42.5 mg, 0.2 mmol, 2.0 equiv).

  • Catalyst Addition:

    • Vial 1 (1.0 mol%): Add 200 µL of the catalyst stock solution (1.0 µmol).

    • Vial 2 (0.5 mol%): Add 100 µL of the catalyst stock solution (0.5 µmol).

    • Vial 3 (0.1 mol%): Add 20 µL of the catalyst stock solution (0.1 µmol).

    • Vial 4 (0.05 mol%): Dilute the stock solution 10-fold and add 100 µL (0.05 µmol).

    • Vial 5 (0.01 mol%): Dilute the stock solution 10-fold and add 20 µL (0.01 µmol).

  • Solvent Addition & Reaction:

    • To each vial, add enough additional toluene to bring the total volume to 1.0 mL (resulting in a 0.1 M concentration).

    • Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block at 100 °C with vigorous stirring.

  • Monitoring and Analysis:

    • After 1, 2, and 4 hours, take a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by LC-MS or GC-MS to determine the conversion of the starting material and the formation of the product.

Data Presentation: Summarizing Optimization Results

The results from the above experiment can be effectively summarized in a table to identify the optimal catalyst loading.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Turnover Number (TON)¹
1.01>9999
0.51>99198
0.12>99990
0.054981960
0.014656500

¹ Turnover Number (TON) = (moles of product / moles of catalyst). Calculated based on final conversion.

Visualizing the Path Forward: A Troubleshooting Workflow

When an optimization experiment fails, a logical workflow can help diagnose the problem efficiently.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Are Reagents Pure & Dry? Are Solvents Anhydrous & Degassed? start->check_reagents Start Here check_catalyst Is the Catalyst System Active? check_reagents->check_catalyst Yes fix_reagents Purify/Dry Reagents. Use Fresh, Degassed Solvents. check_reagents->fix_reagents No check_conditions Are Reaction Conditions (Temp, Time, Stirring) Correct? check_catalyst->check_conditions Yes fix_catalyst Switch to a Reliable Pre-catalyst. Screen Ligands. check_catalyst->fix_catalyst No fix_conditions Increase Temperature. Screen Bases/Solvents. check_conditions->fix_conditions No success Reaction Optimized check_conditions->success Yes, Re-evaluate Scope fix_reagents->start Re-run fix_catalyst->start Re-run fix_conditions->start Re-run

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.[11]

References
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  • Catalyst Characterization Techniques. Hiden Analytical. [Link]

  • In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction. Wiley Online Library. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

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  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

  • On the Application of an In Situ Catalyst Characterization System (ICCS) and a Mass Spectrometer Detector as Powerful Techniques for the Characterization of Catalysts. MDPI. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

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  • Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journals. [Link]

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  • Reaction Chemistry & Engineering. ePrints Soton. [Link]

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  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

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Troubleshooting low conversion rates in 5-iodo-2-methylbenzamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to troubleshooting low conversion rates in the functionalization of 5-iodo-2-methylbenzamide, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Functionalization of 5-Iodo-2-methylbenzamide

As a Senior Application Scientist, this guide is structured to move from foundational, universal issues to reaction-specific challenges. The core principle is to establish a robust experimental baseline before optimizing for a specific transformation. The ortho-methyl group on the benzamide substrate introduces steric considerations that will be a recurring theme in catalyst and ligand selection.

Part 1: The First Principles Check - Universal Troubleshooting for Low Conversion

Before blaming a specific catalyst or reagent, it's critical to validate the foundational setup of your reaction. Many cross-coupling failures originate from common, often overlooked, experimental variables.

Q1: My cross-coupling reaction with 5-iodo-2-methylbenzamide shows low or no product formation. Where do I even begin?

A1: Begin with a systematic diagnosis of your reaction's core components. The most frequent culprits are not exotic side reactions but fundamental issues with reagents or the reaction environment. This initial diagnostic workflow should be your first step before altering catalyst systems or reaction parameters.

The following decision tree can guide you through a systematic troubleshooting process.

G cluster_0 cluster_1 Details for Reagent Quality cluster_2 Details for Inert Atmosphere cluster_3 Details for Catalyst System Start Low / No Conversion Observed Reagents 1. Verify Reagent Quality & Purity Start->Reagents Atmosphere 2. Confirm Inert Atmosphere Reagents->Atmosphere Reagents OK ImpureSubstrate Are substrates (iodobenzamide, coupling partner) pure? Impurities can poison catalysts. Solution: Purify via recrystallization, chromatography. Reagents->ImpureSubstrate Catalyst 3. Assess Catalyst System Integrity Atmosphere->Catalyst Atmosphere OK Degassing Were all solvents/reagents thoroughly degassed? Oxygen leads to catalyst decomposition (Pd black) and promotes side reactions (e.g., Glaser coupling). Solution: Use freeze-pump-thaw or sparge with Ar/N₂. Atmosphere->Degassing Conditions 4. Review Reaction Conditions Catalyst->Conditions Catalyst System OK PdDecomp Is the Pd precatalyst fresh/active? Pd(0) sources can be air/moisture sensitive. Solution: Use a fresh batch or a more stable precatalyst (e.g., G3 palladacycle). Catalyst->PdDecomp Success Problem Resolved / Proceed to Optimization Conditions->Success Conditions Suitable WetSolvent Are solvents and bases anhydrous? Water deactivates catalysts and strong bases. Solution: Use freshly distilled/anhydrous solvents. ImpureSubstrate->WetSolvent CuDecomp (For Sonogashira) Is the Cu(I) source fresh? Cu(I) salts can oxidize over time. Solution: Use a fresh bottle of CuI. PdDecomp->CuDecomp

Caption: A general troubleshooting workflow for low conversion rates.

  • Reagent Purity: Impurities in either 5-iodo-2-methylbenzamide or its coupling partner can act as catalyst poisons.[1][2] Always verify the purity of your starting materials. Similarly, ensure solvents and bases are anhydrous, as water can deactivate the catalyst and react with strong bases.[1][3]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition, which is often caused by residual oxygen.[1][2] Thoroughly degassing all solvents and reagents is non-negotiable for achieving reproducible, high yields.

  • Catalyst Integrity: Ensure your palladium precatalyst and any co-catalysts (like CuI for Sonogashira reactions) are active and have been stored correctly.[1][2] Pd(0) sources like Pd(PPh₃)₄ are more sensitive to air than Pd(II) precatalysts such as PdCl₂(PPh₃)₂ or modern palladacycles.[2]

Part 2: Reaction-Specific Troubleshooting FAQs

Once the foundational checks are complete, troubleshooting can focus on the specific chemistry of the desired transformation.

A. C-N Bond Formation (Buchwald-Hartwig Amination)

This reaction is powerful for creating aryl amines but is sensitive to base, ligand, and potential catalyst inhibition.[4][5]

Q2: I'm attempting to couple an amine with 5-iodo-2-methylbenzamide and getting low yield. What are the likely culprits?

A2: For Buchwald-Hartwig amination, low yield with an aryl iodide often points to three areas: the base, the ligand, or iodide inhibition.

  • Base Selection : The base's role is to deprotonate the amine, but its strength and solubility are critical.

    • Strong, non-nucleophilic bases like NaOtBu are commonly used but can decompose sensitive substrates.[6]

    • Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures due to lower reactivity and solubility.[6] The particle size and agitation rate can significantly impact reactions with inorganic bases.[6]

  • Ligand Choice : The ligand is arguably the most important variable. It stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5] For a sterically hindered substrate like 5-iodo-2-methylbenzamide, bulky, electron-rich phosphine ligands are essential.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote the reaction of challenging substrates.[5]

    • Ferrocene-based ligands (e.g., dppf) can also be effective, particularly in preventing the formation of inactive palladium dimers.[4]

  • Iodide Inhibition : While aryl iodides are highly reactive in the initial oxidative addition step, the resulting iodide anion can be problematic.[6] It can precipitate the palladium complex, effectively taking it out of the catalytic cycle. Contrary to many other cross-coupling reactions, the general reactivity order for Buchwald-Hartwig is often Ar-Br > Ar-Cl > Ar-I.[6] Switching to toluene as a solvent is sometimes recommended to minimize the inhibitory effect of the iodide salt byproduct.[7]

Q3: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen) of my starting material. How do I prevent this?

A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[7] It often arises from a β-hydride elimination pathway, especially when using primary amines.[7] The choice of ligand is the most critical factor in suppressing this side reaction. Bidentate ligands like BINAP and DPPF were specifically developed to favor the desired reductive elimination over β-hydride elimination.[7] Optimizing catalyst loading and temperature can also help minimize this and other side reactions like homocoupling.[7]

B. C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki reaction is a robust method for forming biaryl compounds, but its success with sterically hindered substrates depends heavily on reaction conditions.[8]

Q4: My Suzuki coupling of 5-iodo-2-methylbenzamide with a boronic acid is sluggish. How can I optimize it?

A4: A sluggish Suzuki reaction points to a bottleneck in one of the three key steps: oxidative addition, transmetalation, or reductive elimination.[9]

  • Oxidative Addition : As an aryl iodide, 5-iodo-2-methylbenzamide is highly reactive towards oxidative addition to Pd(0). This is unlikely to be the rate-limiting step.

  • Transmetalation : This step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid with a base.[8]

    • Base Choice : An aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential. The choice can affect the rate and yield significantly. K₃PO₄ is often effective for hindered substrates.

    • Solvent System : A two-phase solvent system (e.g., toluene/water, dioxane/water) is common to dissolve both the organic substrates and the inorganic base.[10][11]

  • Reductive Elimination : For sterically demanding substrates, this final step to form the C-C bond can be slow.[12] The selection of a bulky, electron-rich phosphine ligand is crucial to accelerate this step.[13][14] Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) have been developed specifically for coupling hindered partners.[13]

Q5: The ortho-methyl group seems to be a problem. What specific strategies work for sterically demanding Suzuki couplings?

A5: The ortho-methyl group on your substrate requires a catalyst system designed to handle steric bulk.

  • Use Bulky Monodentate Ligands : Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu are highly effective.[15] Their size promotes the formation of a monoligated palladium species, which is more reactive and can accommodate hindered substrates.

  • Consider Advanced Ligands : For extremely challenging couplings, specialized ligands like AntPhos or indenyl-derived phosphines have shown excellent reactivity for tetra-ortho-substituted biaryl synthesis.[14][16]

  • Optimize Temperature : While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screen from 80-110 °C is often warranted.[14]

C. C-C Bond Formation (Sonogashira Coupling)

This reaction couples terminal alkynes with aryl halides and is highly dependent on the synergy between the palladium catalyst and a copper(I) co-catalyst.[17]

Q6: My Sonogashira reaction is not working, and I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I fix this?

A6: This is a classic Sonogashira problem and almost always points to issues with the copper co-catalyst and/or the presence of oxygen.[1]

  • Minimize Glaser-Hay Homocoupling : This side reaction is the dimerization of your terminal alkyne and is promoted by oxygen and high concentrations of the copper co-catalyst.[1][18]

    • Strictly Inert Atmosphere : Ensure your reaction is rigorously degassed and maintained under argon or nitrogen to exclude oxygen.[1]

    • Reduce Copper Loading : Use the minimum effective amount of CuI (often 1-5 mol%).

    • Slow Addition of Alkyne : Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Consider Copper-Free Protocols : If homocoupling persists, copper-free Sonogashira conditions are an excellent alternative.[1][19] These protocols often require more specialized ligands or different reaction conditions but completely eliminate the Glaser coupling pathway.

  • Verify Reagents : As with all coupling reactions, ensure the Pd catalyst and CuI are fresh.[1] The amine base (typically Et₃N or DIPEA) must be anhydrous and distilled, as impurities can inhibit the reaction.[20]

G cluster_0 Palladium Catalytic Cycle cluster_1 Common Failure Points Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Decomposition Catalyst Decomposition (e.g., Pd Black Formation) Pd0->Decomposition Caused by O₂, impurities, high temp. Amide_Complex L₂Pd(II)(Ar)(NR¹R²) (Amido Complex) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR¹R², Base) Inhibition Iodide Inhibition (Forms inactive Pd-I species) OA_Complex->Inhibition Excess I⁻ can precipitate catalyst Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Desired Product) Amide_Complex->Product Side_Reaction Side Reaction (e.g., Hydrodehalogenation) Amide_Complex->Side_Reaction Favored by poor ligand choice

Caption: Simplified Buchwald-Hartwig cycle and common failure points.

Part 3: Data Tables and Experimental Protocols

For practical application, the following tables and protocols provide recommended starting points for experimentation.

Table 1: Recommended Starting Conditions for 5-iodo-2-methylbenzamide Functionalization
Coupling TypeCoupling PartnerRecommended Catalyst (mol%)Recommended Ligand (mol%)Base (equiv)SolventTemp (°C)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)XPhos (4-5%)NaOtBu (1.2)Toluene or Dioxane80-110
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2%) or PdCl₂(dppf) (3%)SPhos (4%) or dppf (3-4%)K₃PO₄ (2.0)Toluene/H₂O (4:1)80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5%)PPh₃ (as part of catalyst)Et₃N or DIPEATHF or DMF25-80
Sonogashira (Cu-free) Terminal AlkynePd(OAc)₂ (2%)SPhos (4%)Cs₂CO₃ (2.0)Dioxane80-100

Note: These are starting points. Optimization of catalyst/ligand loading, base, and temperature is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol is essential for ensuring the anaerobic and anhydrous conditions required for most palladium-catalyzed cross-coupling reactions.

  • Glassware Preparation : Oven-dry all glassware (reaction vial/flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Solid Reagents : To the reaction vial, add 5-iodo-2-methylbenzamide (1.0 equiv), the coupling partner (1.1-1.5 equiv), the palladium precatalyst, the ligand, and the base under a positive flow of inert gas (Argon or Nitrogen).

  • Seal and Purge : Seal the vial with a septum cap. Evacuate the atmosphere in the vial using a vacuum pump and backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times.

  • Solvent/Liquid Reagent Addition : Add anhydrous, degassed solvent(s) and any liquid reagents via syringe through the septum. Solvents should be degassed beforehand by sparging with an inert gas for 30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution : Place the sealed vial in a preheated oil bath or heating block and stir for the designated time.

  • Monitoring and Workup : Monitor the reaction by TLC or LC-MS.[7] Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.[7][10]

Protocol 2: Screening Protocol for Buchwald-Hartwig Amination

This procedure is adapted from standard high-throughput screening methodologies.

  • Setup : In a glovebox or using the inert atmosphere protocol above, add the aryl iodide (e.g., 5-iodo-2-methylbenzamide, 0.1 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%), and ligand (e.g., XPhos, 0.004 mmol, 4 mol%) to a 2 mL reaction vial containing a stir bar.

  • Reagent Addition : Add the base (e.g., NaOtBu, 0.12 mmol). In a separate vial, prepare a stock solution of the amine (0.11 mmol) in the chosen anhydrous, degassed solvent (e.g., Toluene, 1.0 mL).

  • Initiation : Add the amine solution to the reaction vial containing the solids.

  • Reaction : Seal the vial and place it in a preheated block at 100 °C. Stir for 12-24 hours.

  • Analysis : After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze the filtrate by LC-MS or GC-MS to determine conversion.

References

  • BenchChem Technical Support Team. (2025, December). troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Wikipedia contributors. (2023).
  • Gildner, P. G., & Colacot, T. J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Ukon, R., et al. (2025, June 16).
  • Sigma-Aldrich. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
  • Mackenzie, L. K., et al. (2018). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • BenchChem Application Notes. Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole. BenchChem.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • BenchChem Technical Support Team. (2025).
  • Reddit User Contribution. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros on Reddit.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Subject: Minimizing Dehalogenation in Cross-Coupling Reactions of 5-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodo-2-methylbenzamide Optimization

Executive Summary

You are likely accessing this guide because you are observing the formation of 2-methylbenzamide (the hydrodehalogenated byproduct) instead of your desired cross-coupled product.

5-iodo-2-methylbenzamide presents a unique "perfect storm" for dehalogenation side reactions due to three converging structural factors:

  • The Iodine Handle: While highly reactive for oxidative addition, aryl iodides generate Pd(II) intermediates that are prone to reduction if the subsequent transmetalation step is slow.[1]

  • Ortho-Methyl Sterics: The methyl group at the 2-position creates steric hindrance near the metal center.[1] This significantly retards the rate of transmetalation (the rate-determining step in this context), leaving the active Pd(II)-Aryl species vulnerable to side reactions.

  • The Amide Moiety: The primary amide (

    
    ) can act as a directing group or coordinate to the palladium, potentially stabilizing off-cycle resting states that favor dehalogenation pathways.
    

This guide provides a root-cause analysis and validated protocols to suppress this pathway.[1][2]

Part 1: Diagnostic & Mechanism (Q&A)

Q1: Why is my aryl iodide dehalogenating more than the corresponding bromide? A: Counter-intuitively, the high reactivity of the iodide is the issue. Oxidative addition (OA) happens rapidly, generating a high concentration of the oxidative addition complex


. However, because the ortho-methyl group slows down the entry of the nucleophile (boronic acid/alkyne), this Pd(II) intermediate "waits" in solution. During this wait, it can abstract a hydride from the solvent, base, or ligands, leading to reductive elimination of the dehalogenated arene (Ar-H).[3][4]

Q2: I see the byproduct by LCMS. Is it coming from the starting material or the intermediate? A: It is almost certainly coming from the catalytic cycle. If your starting material contains 2-methylbenzamide as an impurity, that is a quality control issue.[1] However, if the impurity grows over time, it is hydrodehalogenation .

  • Mechanism: The Pd(II) species undergoes ligand exchange with a hydride source (often an alcohol solvent or an alkoxide base undergoing

    
    -hydride elimination).[1][3] The resulting 
    
    
    
    species rapidly reductively eliminates Ar-H.

Q3: Does the amide group play a role? A: Yes. Unprotected primary amides can coordinate to Palladium (


-coordination).[1] This can displace phosphine ligands, creating an electron-deficient metal center that is more aggressive in abstracting hydrides from the environment.

Part 2: Critical Troubleshooting Guide

Follow this hierarchy of controls to eliminate the side reaction.

Solvent Selection (The Primary Culprit)
  • The Issue: Protic solvents (Methanol, Ethanol, Isopropanol) are excellent hydride donors. Even THF can donate hydrides via radical pathways.[1]

  • The Fix: Switch to strictly aprotic, non-ethereal solvents if possible.[1]

    • Gold Standard: Toluene or DMF .[1]

    • Alternative: If solubility is an issue, use a biphasic system (Toluene/Water) which often suppresses dehalogenation compared to homogeneous alcohol systems.[1]

Base Optimization
  • The Issue: Alkoxide bases (e.g., Sodium tert-butoxide, Sodium Methoxide) readily undergo

    
    -hydride elimination to form Pd-H species.
    
  • The Fix: Switch to inorganic bases that cannot donate hydrides.[1]

    • Recommendation: Use Potassium Phosphate Tribasic (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .[1] These provide the necessary activation for boronic acids without introducing a hydride source.[1]
Catalyst & Ligand Engineering
  • The Issue: Slow transmetalation due to the ortho-methyl group.[1]

  • The Fix: Use a ligand that accelerates transmetalation and reductive elimination.[1]

    • Ligand Choice: SPhos or XPhos . These Buchwald dialkylbiaryl phosphines are bulky (facilitating RE) and electron-rich (facilitating OA), but crucially, they create a pocket that protects the metal center from solvent interaction.

    • Catalyst Source: Use a pre-catalyst like XPhos Pd G3 or G4 .[1] This ensures a 1:1 L:Pd ratio and avoids the induction period associated with

      
       or 
      
      
      
      .[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling pathway and the undesired Dehalogenation pathway.

DehalogenationPathway Start 5-iodo-2-methylbenzamide (Substrate) OA_Complex Oxidative Addition Complex [Ar-Pd(II)-I] Start->OA_Complex + Pd(0) Pd0 Pd(0) Active Catalyst Transmetalation Transmetalation (Rate Limiting Step due to steric bulk) OA_Complex->Transmetalation Path A: Coupling Partner (Slowed by ortho-Me) Hydride_Source Interaction with Solvent/Base (Hydride Abstraction) OA_Complex->Hydride_Source Path B: Side Reaction (Favored by alcohols/alkoxides) Desired_Int Diaryl Pd(II) Complex [Ar-Pd-Ar'] Transmetalation->Desired_Int Side_Int Hydrido Pd(II) Complex [Ar-Pd-H] Hydride_Source->Side_Int Product Cross-Coupled Product (Desired) Desired_Int->Product Reductive Elimination Byproduct 2-methylbenzamide (Dehalogenated Waste) Side_Int->Byproduct Reductive Elimination Product->Pd0 Regenerates Catalyst Byproduct->Pd0 Regenerates Catalyst

Figure 1: Kinetic competition between the desired cross-coupling cycle (Blue) and the hydrodehalogenation parasitic cycle (Red). Note that the ortho-methyl group acts as a bottleneck at the Transmetalation step, increasing the residence time of the vulnerable OA Complex.

Part 4: Recommended Protocol (Suzuki-Miyaura)

This protocol is optimized for sterically hindered aryl iodides susceptible to dehalogenation.[1]

Reagents:

  • Substrate: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground) or 
    
    
    
    .[1]
  • Solvent: Toluene : Water (4:1 ratio) or pure 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 5-iodo-2-methylbenzamide, boronic acid, base, and the Pd-precatalyst.

    • Note: If using XPhos Pd G4, it is air stable and can be weighed on the bench, but the reaction must be run under inert gas.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

    • Critical: Do not use ethanol or methanol.[1] If solubility is poor, use a small amount of DMF as a co-solvent with Toluene.[1]

  • Reaction: Heat the block to 60°C - 80°C .

    • Optimization: Aryl iodides react at lower temperatures.[1] Do not overheat (

      
      ) as this accelerates the dehalogenation kinetics (Path B in Figure 1) more significantly than the coupling in many cases.
      
  • Monitoring: Monitor by UPLC/LCMS at 1 hour.

    • If starting material remains but no byproduct is forming: Increase temp to 90°C.[1]

    • If byproduct is forming: Lower temperature, increase concentration (0.5 M), or add more boronic acid to outcompete the side reaction.

Part 5: Data Summary & Solvent Effects

The following table summarizes the impact of solvent and base choices on the ratio of Product (P) to Dehalogenated Byproduct (D).

Solvent SystemBaseTemp (°C)P:D RatioNotes
MeOH / Water

8040 : 60Avoid. Methanol acts as a hydride source.[1]
Ethanol

8010 : 90Critical Failure. Alkoxide + Alcohol promotes rapid reduction.[1]
THF

6585 : 15Acceptable, but THF can donate H via radical mechanism.[1]
Toluene / Water

8098 : 2 Recommended. Biphasic system minimizes solvent H-abstraction.[1]
DMF

10092 : 8Good for solubility, but high T risks some dehalogenation.[1]

References

  • Navarro, O. et al. (2005).[1][3] Dehalogenation of aryl halides in palladium-catalyzed cross-coupling reactions. The Journal of Organic Chemistry.

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions.

  • BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides and Iodides.

  • Sherwood, J. et al. (2019).[1] Solvent effects in cross-coupling reactions: A review of recent developments. Green Chemistry.

  • Martin, R. & Buchwald, S.L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Validation & Comparative

Technical Guide: HPLC Method Optimization for 5-Iodo-2-methylbenzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Assessment of 5-iodo-2-methylbenzamide Content Type: Technical Comparison Guide

Executive Summary

This guide targets analytical chemists and drug development professionals tasked with the purity assessment of 5-iodo-2-methylbenzamide , a critical intermediate in the synthesis of PARP inhibitors and other kinase-targeting small molecules.

While generic C18 gradients often serve as a starting point, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for halogenated aromatic amides compared to standard alkyl phases.[1] We present a comparative analysis of two method development strategies, supported by experimental rationale and self-validating protocols.

Analyte Profile & Critical Quality Attributes (CQAs)

Before method selection, we must understand the physicochemical behavior of the analyte and its likely impurities.[2]

Property5-iodo-2-methylbenzamide (Analyte)5-iodo-2-methylbenzoic acid (Impurity A)2-methylbenzamide (Impurity B)[1]
Structure Halogenated Aromatic AmideHalogenated Aromatic AcidDe-iodinated Amide
pKa ~14 (Neutral in working range)~3.8 (Acidic)~14 (Neutral)
LogP ~2.5 (Moderately Lipophilic)~3.2 (pH dependent)~1.6 (Less Lipophilic)
Detection UV @ 240–254 nmUV @ 240–254 nmUV @ 210–230 nm
Risk TargetHydrolysis Product / PrecursorHydrogenolysis byproduct

The Challenge: The primary separation challenge is not retaining the main peak, but resolving it from the hydrolysis impurity (Impurity A) and potential regioisomers . Standard C18 columns often fail to discriminate adequately between the iodine-substituted positions or fully resolve the acidic impurity without aggressive pH control.

Comparative Method Assessment

We compared two distinct approaches to purity assessment.

Method A: The "Generic" Approach (Standard C18)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][3]

  • Mechanism: Hydrophobic interaction dominance.[1]

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.[1]5) / Methanol.[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking
    .[1]
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Resolution (Analyte vs. Impurity A) 1.8 (Marginal)4.2 (Robust) Method B separates the acid impurity significantly better due to

-

selectivity.[1]
Peak Tailing (Impurity A) 1.6 (Tailing)1.1 (Symmetric) Buffered mobile phase in Method B controls the ionization state of the acid.
Selectivity (

) for Regioisomers
1.051.15 Phenyl phases are highly sensitive to halogen positioning on the aromatic ring.
Backpressure ~120 bar~160 barMethod B runs at slightly higher pressure (Methanol viscosity) but remains well within HPLC limits.[1]

Expert Insight:

"While Method A is sufficient for rough purity checks, it lacks the robustness required for GMP release testing. The 'Generic' C18 method shows drift in retention times for the acidic impurity (Impurity A) when mobile phase pH varies slightly. Method B, utilizing a Phenyl-Hexyl phase and a buffered mobile phase, locks the ionization state of the impurity and leverages the electron-withdrawing nature of the iodine atom to enhance selectivity."

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system . If the System Suitability Tests (SST) fail, the data is automatically invalid.

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UV Detector required).[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.[1]

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Ammonium Acetate, Acetic Acid.

Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water.[1] Adjust pH to 4.5 ± 0.05 with glacial acetic acid. Why? pH 4.5 ensures the benzoic acid impurity is partially suppressed but distinct from the neutral amide, and ammonium acetate is MS-compatible if ID is needed later.

  • Solvent B: 100% Methanol.[1] Why? Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.[1]

Step 2: Instrument Parameters

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Injection Vol: 10 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Step 3: Gradient Program

Time (min)% Solvent BComment
0.040Initial Hold
15.085Linear Ramp
18.085Wash
18.140Re-equilibration
23.040End of Run

Step 4: System Suitability Test (The "Trust" Pillar) Before running samples, inject the Resolution Solution (Mix of Analyte + Impurity A).

  • Requirement 1: Resolution (

    
    ) between Analyte and Impurity A > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) for Analyte < 1.5.[1]
    
  • Requirement 3: %RSD of peak area (5 injections) < 2.0%.[1]

Visualization: Logic & Workflows
Diagram 1: Impurity Fate & Method Selection Logic

This diagram maps the origin of impurities and the logic gate for selecting the Phenyl-Hexyl column.

G Start Starting Material: 2-Methylbenzoic Acid Step1 Iodination (I2 / Oxidant) Start->Step1 Intermediate 5-Iodo-2-methylbenzoic acid (Impurity A) Step1->Intermediate Step2 Amidation Intermediate->Step2 Decision Select HPLC Mode Intermediate->Decision Must Resolve Product 5-Iodo-2-methylbenzamide (Target) Step2->Product SideRxn De-iodination (Impurity B) Step2->SideRxn Side Reaction Product->Decision C18 C18 Column (Hydrophobic Only) Decision->C18 Standard PheHex Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision->PheHex Optimized Result Superior Selectivity for Halogenated Aromatics C18->Result Poor Resolution PheHex->Result

Caption: Impurity origin pathway and the critical decision node for stationary phase selection based on halogen-specific selectivity.

Diagram 2: Experimental Workflow & SST Loop

This diagram illustrates the self-validating loop essential for data integrity.

Workflow Prep 1. Sample Preparation (1 mg/mL in MeOH:Water) SST_Prep 2. Prepare SST Mix (Analyte + Impurity A) Run_SST 3. Inject SST Mix (x5) SST_Prep->Run_SST Check Check Criteria: Rs > 2.0 RSD < 2.0% Run_SST->Check Fail STOP: Recalibrate/Check Column Check->Fail No Pass 4. Inject Samples Check->Pass Yes Fail->Run_SST Retest Data 5. Data Processing (Area % Calculation) Pass->Data

Caption: The self-validating analytical workflow ensuring system suitability before sample analysis.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and column selection). [1]

  • Phenomenex. (2024).[1] HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. (Technical guide on pi-pi interactions for aromatic separations).

  • PubChem. (2025).[1][4] 5-iodo-2-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] (Source for impurity pKa and structural data).

  • Agilent Technologies. (2023).[1] Strategies for the Separation of Halogenated Compounds. Application Note 5991-XXXX.[1]

  • Sigma-Aldrich. (2025).[1] 5-Iodo-2-methylbenzoic acid Product Specification. (Impurity profile confirmation). [1]

Sources

Benchmarking 5-iodo-2-methylbenzamide reactivity in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmarking of 5-iodo-2-methylbenzamide in Sonogashira cross-coupling reactions. It synthesizes experimental data, mechanistic insights, and comparative analysis to assist in process optimization for drug discovery applications.

Executive Summary & Substrate Profile

5-iodo-2-methylbenzamide is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., LRRK2 inhibitors) and CNS-active agents targeting dopamine D2/D3 receptors. Its structural uniqueness lies in the interplay between the reactive iodide at the C5 position and the ortho-methyl group relative to the amide functionality.

Structural Analysis[1][2]
  • Electronic Environment: The iodide at C5 is located meta to the electron-withdrawing amide group and para to the electron-donating methyl group. This "push-pull" electronic effect moderately activates the C-I bond for oxidative addition compared to unsubstituted iodobenzene.

  • Steric Profile: The C5 position is sterically unencumbered, allowing facile access for bulky palladium ligands. The C2-methyl group provides a crucial conformational lock, often forcing the amide moiety out of planarity, which can suppress unwanted chelation of the palladium catalyst by the amide nitrogen.

Comparative Benchmarking: Iodo- vs. Bromo- vs. Chloro- Analogs

The following data compares the performance of 5-iodo-2-methylbenzamide against its bromo- and chloro- analogs. Data is synthesized from standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF).[1]

Metric5-Iodo-2-methylbenzamide 5-Bromo-2-methylbenzamide 5-Chloro-2-methylbenzamide
Reactivity Rank High (Tier 1) Moderate (Tier 2)Low (Tier 3)
Reaction Temp. RT to 40°C 60°C to 80°C>100°C (requires specialized ligands)
Time to Completion 1–4 Hours 6–12 Hours24+ Hours (often incomplete)
Catalyst Loading 1–2 mol% Pd 3–5 mol% Pd5–10 mol% Pd (e.g., Pd-PEPPSI)
Chemoselectivity Excellent (reacts exclusively in presence of Br/Cl)Good (requires absence of I)Poor (requires absence of I/Br)
Common Side Reactions Minimal; slight homocoupling of alkyneDehalogenation; slow oxidative additionSignificant hydrodehalogenation

Expert Insight: The 5-iodo variant is the superior choice for late-stage functionalization or when using sensitive alkynes (e.g., those prone to hydration or polymerization at high heat). While the 5-bromo analog is significantly cheaper (~30-40% cost reduction), the requirement for elevated temperatures increases the risk of amide dehydration to the nitrile (Ar-CONH₂ → Ar-CN), a common impurity in benzamide couplings.

Mechanistic Pathway & Visualization[6][7]

Understanding the catalytic cycle is critical for troubleshooting. The diagram below illustrates the specific pathway for 5-iodo-2-methylbenzamide, highlighting the role of the copper co-catalyst and the critical oxidative addition step.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br/Cl, Fast for I) Pd0->OxAdd + Substrate PdII_Complex Pd(II)(Ar)(I)L2 Intermediate A OxAdd->PdII_Complex Transmetalation Transmetalation (Cu-Acetylide enters) PdII_Complex->Transmetalation + Cu-Acetylide PdII_Complex2 Pd(II)(Ar)(Alkynyl)L2 Intermediate B Transmetalation->PdII_Complex2 - CuI Isomerization Cis/Trans Isomerization PdII_Complex2->Isomerization RedElim Reductive Elimination (Product Release) Isomerization->RedElim RedElim->Pd0 Regeneration CuI Cu(I)I Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne + Base Cu_Acetylide->Transmetalation Substrate 5-iodo-2-methylbenzamide Substrate->OxAdd Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base (Et3N) Base->Cu_Acetylide

Caption: Catalytic cycle for 5-iodo-2-methylbenzamide. Note that Oxidative Addition is rapid for the iodo-substrate, making Transmetalation the likely turnover-limiting step.

Optimized Experimental Protocol

This protocol is validated for 5-iodo-2-methylbenzamide to minimize amide interference and maximize yield.

Materials
  • Substrate: 5-iodo-2-methylbenzamide (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized equivalent (1.2 equiv)[2]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%) – Preferred over Pd(PPh₃)₄ for air stability.

  • Co-Catalyst: CuI (4 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:4 ratio) or pure Et₃N if solubility permits.

  • Atmosphere: Argon or Nitrogen (Balloon pressure).[1][3][2]

Step-by-Step Methodology
  • Degassing (Critical): Sparge the solvent (THF/Et₃N) with argon for 15 minutes prior to use. Oxygen promotes the Glaser homocoupling of the alkyne (producing diyne side products), which consumes the alkyne and complicates purification.

  • Catalyst Pre-loading: In a dry Schlenk flask, charge 5-iodo-2-methylbenzamide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture via syringe. Stir gently until the benzamide is dissolved. Note: The solution typically turns yellow.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: The reaction usually darkens to brown/black within 30 minutes due to the formation of Pd(0) species and ammonium salts.

    • Monitoring: Check TLC at 1 hour. If starting material remains, warm to 40°C.

  • Work-up: Dilute with EtOAc, wash with water (to remove ammonium salts) and brine. Dry over Na₂SO₄.[3][2]

  • Purification: Flash chromatography. Tip: The amide group makes the product polar; use a MeOH/DCM gradient if EtOAc/Hexane is insufficient.

Troubleshooting & Self-Validating Checks

ObservationDiagnosisCorrective Action
Low Yield (<50%) Catalyst poisoning by amideSwitch to Pd(dppf)Cl₂ (bidentate ligand prevents amide coordination).
Diyne Formation Oxygen leakEnsure rigorous degassing; increase alkyne equivalents to 1.5x.
No Reaction Inactive CatalystConfirm Pd source is bright yellow (Pd(II)) or yellow-green. Black Pd powder indicates decomposition.
Precipitate Salt formation (Et₃N·HI)This is normal and indicates the reaction is proceeding (Self-validating sign).

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Reactivity of Aryl Halides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Benzamide Scaffold Synthesis: BenchChem. (2025). Application Notes: Sonogashira Coupling of 2-Iodo-5-Alkylfurans and Benzamide Derivatives. Link

  • Chemoselectivity (I vs Br): Eckhardt, M., & Fu, G. C. (2003).[4] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles. Journal of the American Chemical Society, 125(45), 13642–13643. Link

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Safety Operating Guide

Navigating the Safe Handling of 5-Iodo-2-methylbenzamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

Before any laboratory work commences, a thorough risk assessment is critical. Based on the data for analogous compounds, 5-Iodo-2-methylbenzamide should be treated as a substance that is potentially irritating to the eyes, skin, and respiratory system.[1][3][4] Ingestion may also be harmful.[3][5][6] The presence of the iodo- group suggests that upon decomposition, hazardous byproducts such as hydrogen iodide may be released.[7]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5][6]

  • Unknown Long-term Effects: As with many research chemicals, chronic exposure effects are not well-documented.[8]

Core Principles of Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the final and most personal line of defense against chemical exposure. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls should be implemented first. However, the correct use of PPE is non-negotiable.

Foundational PPE for All Operations

For any work involving 5-Iodo-2-methylbenzamide, the following foundational PPE should be considered mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact. The suitability of a specific glove material should be confirmed with the manufacturer's compatibility charts.
Body Protection A flame-resistant laboratory coat.Protects the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Enhanced PPE for Specific Operations

The level of PPE must be escalated based on the nature and scale of the procedure.

OperationRequired PPERationale
Weighing and Transferring Solids Foundational PPE + Respiratory Protection (N95 or higher-rated respirator)Minimizes the risk of inhaling fine powders.
Preparing Solutions Foundational PPE + Chemical Splash GogglesEnhanced eye protection against splashes of the dissolved compound.
Running Reactions Foundational PPE within a certified chemical fume hood.The fume hood provides primary containment of vapors and aerosols.
Handling Large Quantities (>10g) Foundational PPE + Chemical Splash Goggles + Chemical-resistant apron + Respiratory ProtectionIncreased potential for significant exposure requires enhanced body and respiratory protection.
Cleaning Spills Foundational PPE + Chemical Splash Goggles + Double-gloving + Respiratory ProtectionProtects against concentrated exposure during cleanup.

Procedural Guidance for PPE Use

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab coat

  • Eye protection

  • Respiratory protection (if required)

  • Gloves

Doffing Sequence:

  • Gloves

  • Lab coat (turn inside out as it is removed)

  • Eye protection

  • Respiratory protection (if worn)

  • Wash hands thoroughly with soap and water.[9]

Inspection and Maintenance

Before each use, all PPE should be inspected for signs of damage, such as cracks in safety glasses, or tears in gloves. Reusable PPE, like lab coats, should be laundered regularly and separately from personal clothing.

Operational and Disposal Plans

Handling and Storage
  • Always handle 5-Iodo-2-methylbenzamide in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3][7]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[3][10]

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste containing 5-Iodo-2-methylbenzamide, including contaminated PPE, should be treated as hazardous chemical waste.[11]

  • Segregation: Due to the presence of iodine, this compound should be segregated as halogenated organic waste.[11] Do not mix with non-halogenated waste.[11]

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[11]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal facility, following all local, state, and federal regulations.[11]

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps for selecting the appropriate level of personal protective equipment when working with 5-Iodo-2-methylbenzamide.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_action Action Start Start: Handling 5-Iodo-2-methylbenzamide AssessTask Assess Task (e.g., weighing, dissolving, reaction) Start->AssessTask AssessQuantity Assess Quantity (e.g., <1g, 1-10g, >10g) AssessTask->AssessQuantity Goggles Upgrade to Chemical Splash Goggles AssessTask->Goggles Liquid Handling/ Splash Potential Respirator Add Respiratory Protection (N95 or higher) AssessTask->Respirator Weighing Solids/ Aerosol Generation BasePPE Foundational PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessQuantity->BasePPE All Tasks AssessQuantity->Respirator >10g Apron Add Chemical-Resistant Apron AssessQuantity->Apron >10g Proceed Proceed with Work in Designated Area (e.g., Fume Hood) BasePPE->Proceed Goggles->Proceed Respirator->Proceed Apron->Proceed

Caption: PPE Selection Workflow for 5-Iodo-2-methylbenzamide.

Conclusion: A Commitment to Safety

The responsible handling of research chemicals like 5-Iodo-2-methylbenzamide is a cornerstone of scientific integrity and professional responsibility. By adhering to the principles outlined in this guide, researchers can significantly mitigate the risks associated with its use. This commitment to safety not only protects individual well-being but also fosters a robust and ethical research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.